(S)-PFI-2 hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADKZNVAJGEFLC-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627607-88-8 | |
| Record name | 6-Isoquinolinesulfonamide, 8-fluoro-1,2,3,4-tetrahydro-N-[(1S)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1627607-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(S)-PFI-2 Hydrochloride: A Technical Guide to its Mechanism of Action as a Negative Control for SETD7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-PFI-2 hydrochloride is the stereoisomer and designated negative control for (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7. While (S)-PFI-2 itself exhibits significantly lower inhibitory activity against SETD7, its use is critical for validating the on-target effects of its active enantiomer in chemical biology and drug discovery research. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its relationship to (R)-PFI-2 and the broader context of SETD7 inhibition. It includes a summary of its biochemical activity, details of relevant experimental protocols, and visualizations of the associated signaling pathways.
Introduction
SET domain-containing lysine methyltransferase 7 (SETD7), also known as SET9 or KMT7, is a protein lysine methyltransferase that monomethylates histone H3 at lysine 4 (H3K4me1), a mark associated with active transcription. Beyond histones, SETD7 methylates a wide array of non-histone proteins, thereby regulating diverse cellular processes including gene transcription, cell cycle control, DNA repair, and signal transduction. Given its involvement in various pathologies, including cancer, SETD7 has emerged as a promising therapeutic target.
The development of potent and selective chemical probes is essential for elucidating the biological functions of enzymes like SETD7. (R)-PFI-2 is a first-in-class, potent, and cell-active inhibitor of SETD7.[1][2] To rigorously demonstrate that the cellular effects of (R)-PFI-2 are due to its specific inhibition of SETD7, it is crucial to use a closely related but inactive control compound. This compound serves this purpose, being the enantiomer of (R)-PFI-2 with substantially reduced activity.[3][4][5]
Mechanism of Action
The primary "mechanism of action" of this compound is its inaction as a potent SETD7 inhibitor, which contrasts sharply with its (R)-enantiomer. (R)-PFI-2 acts as a substrate-competitive inhibitor, occupying the peptide substrate binding groove of SETD7.[1][2] Its binding is also dependent on the presence of the cofactor S-adenosylmethionine (SAM).[1]
(S)-PFI-2, due to its different stereochemistry, does not fit as effectively into the active site of SETD7, resulting in a significantly higher concentration required to achieve inhibition. This stereochemical difference is the basis for its use as a negative control.
The active enantiomer, (R)-PFI-2, has been shown to modulate the Hippo signaling pathway by affecting the localization of the transcriptional coactivator Yes-associated protein (YAP).[6] In confluent cells, SETD7 activity contributes to the cytoplasmic localization of YAP. Inhibition of SETD7 by (R)-PFI-2 leads to the translocation of YAP into the nucleus, where it can activate the transcription of its target genes. (S)-PFI-2, being a weak inhibitor, does not induce this effect at comparable concentrations.
Quantitative Data
The inhibitory activity of this compound against SETD7 has been quantified and compared to its active (R)-enantiomer. This data is crucial for designing experiments where (S)-PFI-2 is used as a negative control.
| Compound | Target | Assay Type | IC50 | Ki (app) | Fold Difference vs. (S)-PFI-2 | Reference |
| This compound | SETD7 | Enzymatic | 1.0 µM | N/A | - | [3][4][7] |
| (R)-PFI-2 | SETD7 | Enzymatic | 2.0 nM | 0.33 nM | ~500x | [1][4][7][8] |
Experimental Protocols
Detailed experimental protocols are essential for the correct application of this compound as a negative control. Below are methodologies for key experiments.
SETD7 Enzymatic Assay (Radiometric)
This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 peptide substrate by SETD7.
Materials:
-
Recombinant human SETD7 enzyme
-
Histone H3 (1-21) peptide substrate
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
This compound and (R)-PFI-2
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and (R)-PFI-2 in DMSO.
-
In a reaction plate, add the assay buffer, SETD7 enzyme, and the inhibitor dilutions.
-
Initiate the reaction by adding the histone H3 peptide substrate and [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and washing away unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.
Cellular YAP Localization Assay (Immunofluorescence)
This assay visualizes the subcellular localization of YAP in response to treatment with this compound or (R)-PFI-2.
Materials:
-
Cells cultured on coverslips (e.g., MCF7)
-
This compound and (R)-PFI-2
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine serum albumin (BSA) for blocking
-
Primary antibody against YAP
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound, (R)-PFI-2, or vehicle (DMSO) for a specified time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 1% BSA.
-
Incubate with the primary anti-YAP antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP.
Visualizations
Signaling Pathway of SETD7 and YAP
Caption: The role of SETD7 in regulating YAP localization.
Experimental Workflow for Evaluating this compound
Caption: Workflow for validating (S)-PFI-2 as a negative control.
Conclusion
This compound is an indispensable tool for researchers studying the biological roles of SETD7. Its lack of significant inhibitory activity, in stark contrast to its potent enantiomer (R)-PFI-2, allows for the rigorous validation of on-target effects in both biochemical and cellular contexts. By understanding its mechanism of "inaction" and employing it appropriately in well-controlled experiments, scientists can confidently attribute the observed biological phenomena to the specific inhibition of SETD7 by its active counterpart. This technical guide provides the foundational knowledge and experimental framework necessary for the effective use of this compound in advancing our understanding of SETD7 biology and its potential as a therapeutic target.
References
- 1. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. [PDF] (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
- 6. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
(S)-PFI-2 Hydrochloride: A Technical Guide to its Interaction with SETD7
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PFI-2 hydrochloride is a chemical probe and the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the protein lysine methyltransferase SETD7. Due to its significantly lower inhibitory activity, (S)-PFI-2 serves as an essential negative control in studies investigating the biological roles of SETD7, ensuring that observed effects are due to the specific inhibition of SETD7's methyltransferase activity and not off-target or non-specific compound effects. This technical guide provides a comprehensive overview of the target protein, binding affinity, and the molecular and cellular mechanisms of action of this compound and its active counterpart.
Target Protein: SETD7
The primary protein target of this compound is SET domain containing lysine methyltransferase 7 (SETD7) , also known as SET7/9, KMT7, or KIAA1717. SETD7 is a 'writer' enzyme that catalyzes the monomethylation of lysine residues on both histone and non-histone protein substrates.[1][2][3][4] Initially identified for its role in methylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription, SETD7 is now known to have a broad range of non-histone targets, implicating it in a multitude of cellular processes.[3][4]
Key functions of SETD7 include regulation of:
-
Gene Expression: Through methylation of histones and transcription factors.
-
Cell Cycle Control: By methylating proteins such as p53 and E2F1.[2]
-
DNA Damage Response: Interacting with key proteins in DNA repair pathways.
-
Signaling Pathways: Modulating critical pathways like the Hippo signaling pathway.
Binding Affinity and Mechanism of Action
This compound exhibits a significantly lower binding affinity for SETD7 compared to its active (R)-enantiomer. This stereospecificity in binding is a key feature of this chemical probe pair.
Quantitative Binding Data
| Compound | Target Protein | IC50 | Ki(app) | Notes |
| This compound | Human SETD7 | 1.0 µM | Not Reported | Inactive enantiomer, used as a negative control. |
| (R)-PFI-2 | Human SETD7 | 2.0 nM | 0.33 nM | Potent and selective inhibitor. |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki(app) (Apparent inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.
The substantial difference in potency, with (R)-PFI-2 being approximately 500-fold more active than (S)-PFI-2, underscores the specific molecular interactions required for potent inhibition of SETD7.[5]
Mechanism of Inhibition
(R)-PFI-2 acts as a cofactor-dependent and substrate-competitive inhibitor of SETD7. This means:
-
Cofactor-Dependent: The inhibitor binds to the SETD7 enzyme only when the cofactor, S-adenosylmethionine (SAM), is also bound.[5]
-
Substrate-Competitive: The inhibitor occupies the binding site of the substrate peptide, specifically the lysine-binding channel, thereby preventing the substrate from accessing the catalytic site.
Structural studies have revealed that (R)-PFI-2 binds within the substrate peptide-binding groove of SETD7. The reduced activity of (S)-PFI-2 is attributed to its inability to form the complete set of optimal interactions within the binding pocket that are achieved by the (R)-enantiomer.[6]
Experimental Protocols
In Vitro Binding Affinity Assay: Scintillation Proximity Assay (SPA)
This assay is used to determine the IC50 values of inhibitors against SETD7.
Principle: The assay measures the transfer of a tritium-labeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a biotinylated histone H3 peptide substrate by SETD7. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the tritiated methyl group is incorporated into the peptide, it is brought into close proximity to the scintillant in the beads, generating a light signal that is detected. Inhibitors of SETD7 will reduce the incorporation of the radiolabel and thus decrease the signal.
Detailed Protocol:
-
Reagents and Buffers:
-
Recombinant human SETD7 (e.g., residues 1-366).
-
Biotinylated histone H3 peptide substrate (e.g., residues 1-25).
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Unlabeled S-adenosylmethionine (SAM).
-
This compound and (R)-PFI-2 dissolved in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT.
-
Stop Solution: e.g., Guanidine hydrochloride.
-
Streptavidin-coated SPA beads.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, SETD7 enzyme (e.g., 2 nM final concentration), and the histone H3 peptide substrate (e.g., 2 µM final concentration).
-
Add varying concentrations of (S)-PFI-2 or (R)-PFI-2 to the wells of a microplate. Include a control with DMSO only (no inhibitor).
-
Initiate the enzymatic reaction by adding a mixture of SAM (e.g., 2 µM final concentration) and ³H-SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that a compound binds to its target protein within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound of interest and then heated to a temperature that causes partial denaturation and aggregation of the unbound target protein. The amount of soluble target protein remaining after heating is quantified, typically by Western blotting. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF7) to a suitable confluency.
-
Treat the cells with (S)-PFI-2 or (R)-PFI-2 at various concentrations, or with a vehicle control (DMSO), for a specific duration.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Heat the cell suspensions at a specific temperature (determined through a preliminary temperature-gradient experiment) for a short period (e.g., 3-5 minutes).
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing protease inhibitors.
-
-
Protein Quantification and Analysis:
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Quantify the total protein concentration in the soluble lysates.
-
Analyze the amount of soluble SETD7 in each sample by Western blotting using a specific anti-SETD7 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
A higher amount of soluble SETD7 in the compound-treated samples compared to the vehicle control indicates ligand-induced thermal stabilization and thus target engagement.
-
Cellular Functional Assay: Immunofluorescence for YAP Localization
This assay is used to investigate the effect of SETD7 inhibition on the Hippo signaling pathway by observing the subcellular localization of the transcriptional co-activator Yes-associated protein (YAP).
Principle: In the Hippo pathway, phosphorylation of YAP leads to its retention in the cytoplasm. Inhibition of SETD7 has been shown to promote the nuclear localization of YAP. Immunofluorescence uses antibodies to visualize the location of YAP within the cell.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells (e.g., MCF7) on glass coverslips.
-
Treat the cells with (S)-PFI-2, (R)-PFI-2, or a vehicle control for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes to allow antibodies to access intracellular proteins.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin) for 1 hour.
-
Incubate the cells with a primary antibody specific for YAP overnight at 4°C.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the subcellular localization of YAP (cytoplasmic vs. nuclear).
-
Signaling Pathway and Experimental Workflow Visualization
SETD7 and the Hippo Signaling Pathway
The following diagram illustrates the role of SETD7 in the Hippo signaling pathway and the effect of its inhibition by (R)-PFI-2.
Caption: SETD7-mediated methylation of YAP promotes its cytoplasmic retention.
Experimental Workflow for (S)-PFI-2 Characterization
The following diagram outlines the logical flow of experiments to characterize (S)-PFI-2 as a negative control for the SETD7 inhibitor (R)-PFI-2.
Caption: Workflow for characterizing (S)-PFI-2 as a negative control.
Conclusion
This compound is an indispensable tool for rigorous scientific inquiry into the biological functions of SETD7. Its lack of significant inhibitory activity, in stark contrast to its potent enantiomer (R)-PFI-2, allows researchers to dissect the specific consequences of SETD7 methyltransferase inhibition from other potential compound-related effects. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this chemical probe pair in advancing our understanding of the diverse roles of SETD7 in health and disease.
References
- 1. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological processes and signal transduction pathways regulated by the protein methyltransferase SETD7 and their significance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of SETD7: From Epigenetic Regulation to Therapeutic Target
An In-depth Technical Guide on the Biological Function of SETD7 and the Implications of its Inhibition by (S)-PFI-2
Abstract
SET domain-containing lysine methyltransferase 7 (SETD7) is a crucial enzyme that catalyzes the monomethylation of lysine residues on both histone and non-histone proteins, playing a versatile and context-dependent role in a vast array of physiological and pathological processes.[1][2] Initially characterized for its role in histone H3 lysine 4 (H3K4) methylation associated with transcriptional activation, its functional repertoire has expanded to include the regulation of numerous non-histone substrates, thereby influencing protein stability, activity, and protein-protein interactions.[3][4] SETD7 is implicated in the regulation of critical signaling pathways such as NF-κB, STAT3, Hippo, and Wnt/β-catenin, and governs fundamental cellular processes including cell cycle progression, differentiation, DNA damage response, and oxidative stress.[1][5][6] Its dysregulation is linked to various diseases, including cancer, where it can act as either a tumor promoter or suppressor depending on the cellular context.[4] The development of potent and selective inhibitors, such as the enantiomer (R)-PFI-2, has provided powerful tools to dissect the complex biology of SETD7 and explore its therapeutic potential. This guide provides a comprehensive overview of the biological functions of SETD7, the quantitative aspects of its inhibition, detailed experimental protocols for its study, and the signaling pathways it modulates.
Biological Functions of SETD7
SETD7 is a multifaceted enzyme whose regulatory scope extends from chromatin architecture to the direct modulation of key cellular proteins.[1]
Histone Methylation
The canonical function of SETD7 is the monomethylation of histone H3 at lysine 4 (H3K4me1).[1][4][6] This epigenetic mark is predominantly found at the enhancer regions and transcription start sites of actively transcribed genes.[1] By catalyzing H3K4me1, SETD7 contributes to a more open chromatin structure, which facilitates the recruitment of transcriptional machinery and regulatory proteins, thereby promoting gene expression.[1]
Non-Histone Protein Methylation
A significant aspect of SETD7's function lies in its ability to methylate a diverse array of non-histone proteins.[1][3][7] This post-translational modification can alter the substrate's stability, subcellular localization, activity, and interactions with other proteins.[8][9] SETD7 recognizes a loose consensus sequence, typically [K/R]-[S/T]-K (with the target lysine underlined), in its substrates.[6][10] The functional outcomes of SETD7-mediated methylation are highly dependent on the specific substrate and cellular context.[1] For instance, methylation of the tumor suppressor p53 by SETD7 enhances its stability and transcriptional activity, while methylation of the transcription factor E2F1 can lead to its destabilization and degradation.[1][11]
Table 1: Key Non-Histone Substrates of SETD7 and Functional Outcomes of Methylation
| Substrate Protein | Methylation Site | Functional Consequence of Methylation | References |
| p53 | K372 | Stabilization and activation of p53, promoting cell cycle arrest and apoptosis. | [4][11] |
| E2F1 | K185 | Destabilization via ubiquitination and proteasomal degradation, inhibiting its transcriptional activity. | [1][3] |
| DNMT1 | K142 | Destabilization and degradation, leading to reduced DNA methylation. | [3][5] |
| YAP | K494 | Promotes cytoplasmic retention, thus inhibiting its transcriptional co-activator function in the Hippo pathway. | [1][12][13] |
| β-catenin | K180 | Destabilization, leading to inhibition of the Wnt/β-catenin signaling pathway. | [3][5][6] |
| STAT3 | K140 | Inhibition of STAT3 dimerization and transcriptional activity. | [1][5] |
| ERα | K266 | Stabilization and enhanced transcriptional activity. | [11] |
| Rb | K810, K873 | Enhances interaction with HP1, promoting transcriptional repression and cell cycle arrest. | [5][12] |
| SOX2 | K119 | Destabilization, promoting differentiation. | [1][3] |
| HIF-1α | K532 | Stabilization, promoting response to hypoxia. Some studies suggest inhibition of transcriptional activity. | [1][5] |
| NF-κB (p65) | K314, K315 | Enhanced transcriptional activity. | [1][4] |
| GLI3 | K436, K595 | Stabilization, leading to activation of the Sonic Hedgehog pathway. | [12] |
| SMAD7 | K70 | Decreased protein stability via ubiquitination. | [12] |
SETD7 in Cellular Signaling Pathways
SETD7 acts as a critical regulatory node in several major signaling pathways, integrating various cellular signals to control gene expression and cell fate.
Hippo Signaling Pathway
SETD7 plays a key role in the Hippo pathway, which controls organ size by regulating cell proliferation and apoptosis.[13] SETD7 methylates the transcriptional co-activator Yes-associated protein (YAP) at lysine 494.[12] This methylation is crucial for the cytoplasmic retention of YAP, thereby preventing its translocation to the nucleus and subsequent activation of pro-proliferative genes.[12][13] Inhibition of SETD7 activity leads to increased nuclear YAP levels.[14]
Wnt/β-catenin Signaling Pathway
In the Wnt/β-catenin pathway, SETD7 acts as a negative regulator.[5] It methylates β-catenin at lysine 180, which reduces its stability and promotes its degradation.[6] This prevents the transcription of downstream Wnt target genes like c-myc and Cyclin D1, thereby curbing cell proliferation.[6] In certain contexts, SETD7-dependent methylation of YAP facilitates the Wnt-induced nuclear accumulation of β-catenin, highlighting a complex crosstalk between the Hippo and Wnt pathways.[12]
Inhibition by (S)-PFI-2 and its Enantiomer
The development of chemical probes has been instrumental in elucidating SETD7's functions. (R)-PFI-2 is a first-in-class, potent, and highly selective inhibitor of SETD7.[13][15] Its enantiomer, (S)-PFI-2, is approximately 500-fold less active and serves as an ideal negative control for cellular experiments, ensuring that observed effects are due to specific SETD7 inhibition.[13][15]
Mechanism of Action
(R)-PFI-2 exhibits a unique inhibitory mechanism. It is a cofactor-dependent and substrate-competitive inhibitor.[13][16] Its binding to SETD7 is significantly enhanced in the presence of the methyl donor cofactor, S-adenosylmethionine (SAM).[17] The inhibitor occupies the substrate peptide-binding groove, including the lysine-binding channel, and makes direct contact with the methyl group of SAM, effectively blocking substrate access and catalysis.[13][18]
Quantitative Inhibition Data
The potency of PFI-2 enantiomers has been rigorously characterized through various biochemical assays. The significant difference in activity between the (R) and (S) forms underscores the high stereospecificity of the interaction.
Table 2: Inhibitory Activity of PFI-2 Enantiomers Against Human SETD7
| Compound | IC₅₀ (nM) | Kᵢ app (nM) | Selectivity | Method | Reference |
| (R)-PFI-2 | 2.0 ± 0.2 | 0.33 ± 0.04 | >1000-fold vs other methyltransferases | Radioactivity-based assay | [13][15][19] |
| (S)-PFI-2 | 1000 ± 100 | - | - | Radioactivity-based assay | [13][15] |
Experimental Protocols
Studying SETD7 function and inhibition requires a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro SETD7 Methyltransferase Assay (Radioactivity-based)
This assay directly measures the enzymatic activity of SETD7 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM) to a substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT).
-
Enzyme and Substrate: Add recombinant human SETD7 protein and a substrate (e.g., a histone H3 peptide or a full-length non-histone protein like p53) to the reaction buffer.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of the test compound (e.g., (R)-PFI-2 or (S)-PFI-2) dissolved in DMSO. Include a DMSO-only control. Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding ¹⁴C-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper. The positively charged paper will bind the peptide/protein substrate.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 10% TCA) to remove unincorporated ¹⁴C-SAM.
-
Quantification: Dry the filter paper and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Chemoproteomics)
This method confirms that an inhibitor binds to its intended target within a complex cellular environment.
Protocol:
-
Cell Culture: Culture cells (e.g., MCF7) to ~80% confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of the unlabeled inhibitor (e.g., (R)-PFI-2) for 1-2 hours. This is the "competition" step.
-
Probe Addition: Add a biotinylated version of the inhibitor (a chemical probe) to the cells and incubate for an additional hour.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Affinity Pull-down: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated probe and any proteins bound to it.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins pulled down in each sample. A dose-dependent decrease in the amount of SETD7 pulled down by the biotinylated probe in the presence of increasing concentrations of the unlabeled (R)-PFI-2 confirms specific target engagement.
Immunofluorescence Assay for YAP Localization
This assay visualizes the subcellular localization of proteins and is used to assess the effect of SETD7 inhibition on the Hippo pathway.
Protocol:
-
Cell Seeding: Seed cells (e.g., murine embryonic fibroblasts or MCF7) onto glass coverslips in a multi-well plate.
-
Treatment: Once cells reach the desired confluency (e.g., confluent for Hippo pathway activation), treat them with the SETD7 inhibitor ((R)-PFI-2) and the negative control ((S)-PFI-2) at a specified concentration for a defined time.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with a solution of 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against YAP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Analyze the images to quantify the nuclear-to-cytoplasmic ratio of the YAP fluorescence signal. Inhibition of SETD7 is expected to increase this ratio.[13]
Conclusion and Future Perspectives
SETD7 is a pivotal regulator of cellular function with a complex, context-dependent role in health and disease.[1] Its activity spans from epigenetic control of gene expression via histone methylation to the fine-tuning of major signaling pathways through the modification of key non-histone proteins.[7][8] The development of potent and selective chemical probes like (R)-PFI-2 has been transformative, enabling a deeper understanding of SETD7's biological roles and validating it as a druggable target.[13][15] Future research will likely focus on further dissecting the tissue- and disease-specific functions of SETD7, identifying novel substrates, and exploring the therapeutic potential of SETD7 inhibitors in oncology, inflammatory diseases, and metabolic disorders.[14][20][21] The nuanced and sometimes paradoxical roles of SETD7 underscore the need for careful, context-specific therapeutic strategies to harness its potential while minimizing adverse effects.[1][2]
References
- 1. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Functions of SETD7 during development, homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. The Role of Lysine Methyltransferase SET7/9 in Proliferation and Cell Stress Response | MDPI [mdpi.com]
- 6. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological processes and signal transduction pathways regulated by the protein methyltransferase SETD7 and their significance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 13. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. pnas.org [pnas.org]
- 16. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. selleckchem.com [selleckchem.com]
- 20. What are SETD7 inhibitors and how do they work? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
(S)-PFI-2 Hydrochloride: A Technical Guide for Studying Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of (S)-PFI-2 hydrochloride as a crucial tool for investigating the biological roles of histone and non-histone protein methylation, with a specific focus on the enzyme SETD7. As the inactive enantiomer of the potent SETD7 inhibitor (R)-PFI-2, this compound serves as an essential negative control in biochemical and cellular assays, ensuring the specificity of observed effects.
Introduction to this compound and SETD7
This compound is a chemical probe that, alongside its potent counterpart (R)-PFI-2, is instrumental in elucidating the function of SET domain containing lysine methyltransferase 7 (SETD7). SETD7 is a protein lysine methyltransferase that catalyzes the monomethylation of a variety of substrates, including histone H3 at lysine 4 (H3K4) and numerous non-histone proteins such as p53, YAP, and β-catenin.[1][2][3] Through these methylation events, SETD7 plays a critical role in regulating a wide array of cellular processes, including gene transcription, cell cycle control, and signal transduction.[1][2][4]
The significance of (S)-PFI-2 lies in its dramatically reduced inhibitory activity against SETD7 compared to the (R)-enantiomer, making it an ideal negative control for experiments.[5][6] This allows researchers to distinguish between specific effects of SETD7 inhibition and potential off-target or non-specific effects of the chemical scaffold.
Mechanism of Action
(R)-PFI-2 is a potent and selective, cell-active inhibitor of SETD7.[5][7] It functions as a substrate-competitive inhibitor by occupying the peptide-binding groove of SETD7, including the lysine-binding channel.[8] Uniquely, its binding is also dependent on the presence of the cofactor S-adenosylmethionine (SAM), with which it makes direct contact.[8][9] In contrast, (S)-PFI-2 exhibits approximately 500-fold lower activity in enzymatic assays, attributed to its inability to form the same key interactions within the SETD7 active site.[5][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for (R)-PFI-2 and (S)-PFI-2, highlighting the significant difference in their potency against SETD7.
| Compound | Parameter | Value | Assay Type | Reference |
| (R)-PFI-2 hydrochloride | IC50 | 2.0 ± 0.2 nM | Scintillation Proximity Assay | [5][9] |
| This compound | IC50 | 1.0 ± 0.1 µM | Scintillation Proximity Assay | [5][6][9] |
| (R)-PFI-2 | Kiapp | 0.33 ± 0.04 nM | Morrison Kiapp | [9][10] |
Table 1: Inhibitory Potency against SETD7. This table clearly demonstrates the substantial difference in inhibitory concentration between the two enantiomers.
| Compound | Parameter | Cell Line | Effect | Reference |
| (R)-PFI-2 | Cellular Thermal Shift | HEK293 | 4°C increase in thermal stability of Flag-tagged SETD7 at 10 µM | [10] |
| (R)-PFI-2 | YAP Localization | Murine Embryonic Fibroblasts | Phenocopies Setd7 deficiency, modulating YAP localization | [10] |
| (R)-PFI-2 | YAP Localization | MCF7 cells | Rapidly alters YAP localization | [8] |
Table 2: Cellular Activity of (R)-PFI-2. This table highlights the cellular target engagement and downstream effects of the active enantiomer. (S)-PFI-2 is used as a negative control in these experiments to confirm the effects are SETD7-dependent.
Key Signaling Pathways Involving SETD7
SETD7 is a crucial regulator of several key signaling pathways implicated in development, tissue homeostasis, and disease.
Hippo Signaling Pathway
SETD7-mediated monomethylation of the transcriptional co-activator Yes-associated protein (YAP) on lysine 494 is a critical event that promotes its cytoplasmic retention, thereby inhibiting its function as a nuclear effector of the Hippo pathway.[5][11] Inhibition of SETD7 with (R)-PFI-2 leads to increased nuclear YAP and subsequent activation of YAP target genes.[10]
References
- 1. SETD7 SET domain containing 7, histone lysine methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 4. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The methyltransferase Set7/9 (Setd7) is dispensable for the p53-mediated DNA damage response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells | Semantic Scholar [semanticscholar.org]
- 10. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of the hippo pathway by Set7-dependent methylation of Yap - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-PFI-2 Hydrochloride: A Technical Guide to Its Role in Validating SETD7 as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PFI-2 hydrochloride is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the SET domain-containing lysine methyltransferase 7 (SETD7). In the realm of drug discovery and chemical biology, the use of stereoisomers, particularly enantiomers that exhibit differential activity, is a cornerstone of rigorous target validation. This technical guide provides an in-depth overview of this compound, not as a therapeutic agent itself, but as an indispensable tool for validating the therapeutic potential of its active counterpart, (R)-PFI-2, and by extension, the enzyme SETD7. Its primary role is to serve as a negative control, ensuring that the observed biological effects of (R)-PFI-2 are specifically due to the inhibition of SETD7 and not off-target activities.
The Target: SETD7
SETD7, also known as SET7/9 or KMT7, is a protein lysine methyltransferase that catalyzes the monomethylation of various histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene transcription, cell cycle control, and DNA repair.[3] Given its involvement in diverse signaling pathways, aberrant SETD7 activity has been implicated in several diseases, including cancer, diabetes, and viral infections.[2][3] This makes SETD7 a compelling target for therapeutic intervention.
The Role of Enantiomers: (S)-PFI-2 vs. (R)-PFI-2
(S)-PFI-2 and (R)-PFI-2 are enantiomers, meaning they are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement is different. This stereochemical difference leads to a significant disparity in their biological activity. (R)-PFI-2 is a highly potent inhibitor of SETD7, whereas (S)-PFI-2 is substantially less active.[1][4][5][6][7][8] The 500-fold difference in inhibitory activity makes (S)-PFI-2 an ideal negative control for experiments involving (R)-PFI-2.[1][5][6][8]
Quantitative Data: A Comparative Analysis
The stark contrast in the inhibitory potency of the two enantiomers against SETD7 is a key aspect of their utility. This data is crucial for designing experiments and interpreting results.
| Compound | Target | IC50 | Ki(app) | Selectivity |
| (R)-PFI-2 hydrochloride | SETD7 | 2.0 nM[4][5][7] | 0.33 nM[5][9] | >1000-fold over 18 other methyltransferases and DNMT1[10] |
| This compound | SETD7 | 1.0 µM (1000 nM)[4][6][7] | Not Reported | Not Applicable |
Mechanism of Action of (R)-PFI-2 and Therapeutic Implications
(R)-PFI-2 exhibits a unique inhibitory mechanism that is dependent on the cofactor S-adenosylmethionine (SAM). It acts as a substrate-competitive inhibitor by occupying the peptide-binding groove of SETD7, which includes the lysine-binding channel.[9][11] By blocking the binding of substrate proteins, (R)-PFI-2 prevents the transfer of a methyl group from SAM, thereby inhibiting the catalytic activity of SETD7.
The potential therapeutic applications of inhibiting SETD7 with (R)-PFI-2 are being explored in several areas:
-
Hippo Signaling Pathway and Cancer: (R)-PFI-2 has been shown to modulate the Hippo signaling pathway by affecting the localization of the transcriptional coactivator Yes-Associated Protein (YAP).[5][11] In some cellular contexts, inhibition of SETD7 leads to the nuclear translocation of YAP, which can influence cell growth and proliferation.[12] This provides a potential avenue for cancer therapy research.
-
Renal Fibrosis: Studies have indicated that pharmacological inhibition of SETD7 by (R)-PFI-2 can attenuate renal fibrosis.[4] This suggests a potential therapeutic application in chronic kidney disease.[4][7]
-
Inflammation: SETD7 is involved in inflammatory responses, and its inhibition has been shown to suppress the accumulation of NF-κB p65+ cells in a model of nephropathy.[4]
Experimental Protocols
To differentiate the effects of (R)-PFI-2 and (S)-PFI-2, a variety of in vitro and cellular assays are employed. Below are generalized methodologies for key experiments.
SETD7 Enzymatic Assay (In Vitro)
This assay is used to determine the IC50 values of inhibitors.
-
Reagents: Recombinant human SETD7, S-(5'-adenosyl)-L-methionine (SAM), a suitable peptide substrate (e.g., a histone H3 peptide), and a detection reagent (e.g., radioactivity-based or fluorescence-based).
-
Procedure: a. Prepare a reaction buffer containing SETD7 enzyme and the peptide substrate. b. Add varying concentrations of the test compound ((R)-PFI-2 or (S)-PFI-2) to the reaction mixture. c. Initiate the reaction by adding SAM (often radiolabeled, e.g., [³H]-SAM). d. Incubate the reaction at a controlled temperature for a specific time. e. Stop the reaction. f. Detect the amount of methylated peptide. This can be done by capturing the peptide on a filter and measuring radioactivity using a scintillation counter. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement in a cellular environment.
-
Cell Culture: Culture cells (e.g., MCF7) to a suitable confluency.
-
Treatment: Treat the cells with the vehicle control, (R)-PFI-2, or (S)-PFI-2 at various concentrations.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble and precipitated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble SETD7 in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting temperature of SETD7 in the presence of a binding compound ((R)-PFI-2) compared to the vehicle or the inactive control ((S)-PFI-2) indicates target engagement.
Visualizations
Signaling Pathway Diagram
Caption: Role of SETD7 and (R)-PFI-2 in the Hippo Signaling Pathway.
Experimental Workflow Diagram
Caption: Workflow for Validating a SETD7 Inhibitor.
Conclusion
While this compound does not possess direct therapeutic applications due to its significantly lower potency against SETD7, its role in drug discovery and chemical biology is critical. As a validated negative control, it enables researchers to confidently attribute the biological effects of its active enantiomer, (R)-PFI-2, to the specific inhibition of SETD7. This rigorous approach is fundamental to validating SETD7 as a druggable target and advancing the development of novel therapeutics for a range of diseases. The continued use of such well-characterized chemical probes will be essential for dissecting the complex biology of SETD7 and unlocking its full therapeutic potential.
References
- 1. glpbio.cn [glpbio.cn]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PFI-2 hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. R-PFI-2(R-PFI2)|SET7 inhibitor|DC Chemcials [dcchemicals.com]
- 11. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
(S)-PFI-2 Hydrochloride: A Technical Guide to its In Vitro and In Vivo Applications as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PFI-2 hydrochloride is the pharmacologically inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7. Due to its structural similarity but significantly reduced biological activity, this compound serves as an essential negative control in experiments investigating the effects of SETD7 inhibition. Its use allows researchers to distinguish between on-target effects mediated by the inhibition of SETD7 by (R)-PFI-2 and any potential off-target or non-specific effects of the chemical scaffold. This technical guide provides an in-depth overview of the in vitro and in vivo applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation
In Vitro Activity and Selectivity
This compound demonstrates markedly lower potency against SETD7 compared to its active (R)-enantiomer, making it an ideal negative control.
| Compound | Target | IC50 | Ki (app) | Selectivity |
| This compound | SETD7 | 1.0 µM [1][2] | N/A | ~500-fold less active than (R)-PFI-2 [3][4][5] |
| (R)-PFI-2 hydrochloride | SETD7 | 2.0 nM[1][2] | 0.33 nM[3] | >1000-fold vs. other methyltransferases[6] |
N/A: Not applicable or not reported.
Experimental Protocols
In Vitro SETD7 Enzymatic Assay (Scintillation Proximity Assay)
This protocol is adapted from the methods used in the characterization of (R)-PFI-2 and its inactive enantiomer.
Objective: To determine the IC50 of this compound against recombinant human SETD7.
Materials:
-
Recombinant human SETD7 enzyme
-
Histone H3 (1-25) peptide substrate (biotinylated)
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
This compound and (R)-PFI-2 hydrochloride (for comparison)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 0.005% Tween-20, 5 µg/mL BSA, and 1 mM TCEP
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Quenching Buffer: 100 mM MES (pH 6.5)
-
384-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in 10% DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 10 µL of a solution containing the SETD7 enzyme in assay buffer.
-
Initiate the reaction by adding 10 µL of a solution containing the biotinylated H3 peptide substrate and [³H]-SAM in assay buffer.
-
Incubate the reaction mixture for the desired time at room temperature.
-
Terminate the reaction by adding 60 µL of quenching buffer containing 0.2 mg of streptavidin-coated SPA beads.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity using a scintillation counter. The proximity of the [³H]-methyl group on the peptide to the scintillant in the bead generates a signal.
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Hippo Pathway Assay (YAP Localization)
This protocol describes how to assess the effect of this compound on the subcellular localization of the Hippo pathway effector YAP in MCF-7 cells, where it is expected to have no effect in contrast to the active (R)-enantiomer.
Objective: To determine if this compound affects the nuclear localization of YAP in MCF-7 cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and (R)-PFI-2 hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 10% horse serum in PBS
-
Primary antibody: anti-YAP antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Coverslips and microscope slides
Procedure:
-
Seed MCF-7 cells on coverslips in a 12-well plate and culture overnight.
-
Treat the cells with the desired concentrations of this compound or (R)-PFI-2 hydrochloride (as a positive control) for the specified duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.[3]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 10% horse serum for 1 hour.[3]
-
Incubate the cells with the primary anti-YAP antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the nuclear-to-cytoplasmic ratio of YAP fluorescence to determine its subcellular localization.
In Vivo Model of Renal Fibrosis
This protocol outlines the use of this compound as a negative control in a mouse model of folic acid-induced renal fibrosis. The active compound, (R)-PFI-2, has been shown to attenuate fibrosis in this model.
Objective: To confirm that the observed therapeutic effects of (R)-PFI-2 in a renal fibrosis model are due to SETD7 inhibition by using (S)-PFI-2 as a negative control.
Materials:
-
Male mice (e.g., C57BL/6)
-
Folic acid
-
Vehicle (e.g., 0.15 M NaHCO3)
-
This compound and (R)-PFI-2 hydrochloride
-
Saline or other appropriate vehicle for PFI-2 administration
-
Materials for tissue collection and processing (histology, etc.)
-
Materials for blood collection and analysis (BUN, creatinine)
Procedure:
-
Induction of Renal Fibrosis: Administer a single intraperitoneal (IP) injection of folic acid (e.g., 250 mg/kg) dissolved in the vehicle. Control animals receive a vehicle injection.
-
Treatment:
-
Divide the folic acid-treated mice into three groups: vehicle control, (R)-PFI-2 treated, and (S)-PFI-2 treated.
-
Administer (R)-PFI-2 (e.g., 20 mg/kg) or (S)-PFI-2 (at the same dose) via IP injection, for example, twice a week starting from day 1 post-folic acid injection.
-
-
Monitoring: Monitor the mice for body weight and signs of distress.
-
Endpoint Analysis (e.g., at day 14):
-
Collect blood samples for measurement of blood urea nitrogen (BUN) and serum creatinine to assess kidney function.
-
Euthanize the mice and perfuse the kidneys with saline.
-
Harvest the kidneys and fix one in formalin for histological analysis (e.g., H&E, Masson's trichrome, or Picrosirius red staining for fibrosis).
-
Process the other kidney for molecular analysis (e.g., Western blot for fibrotic markers like α-SMA and collagen I, or immunohistochemistry for inflammatory markers like F4/80).
-
-
Data Analysis: Compare the extent of fibrosis, kidney function markers, and inflammatory cell infiltration among the different treatment groups. It is expected that the (S)-PFI-2-treated group will show no significant improvement compared to the vehicle-treated, folic acid-injured group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SETD7's role in the Hippo signaling pathway.
Experimental Workflow Diagram
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Frontiers | The essential role of YAP in ERα36-mediated proliferation and the epithelial-mesenchymal transition in MCF-7 breast cancer cells [frontiersin.org]
- 4. Folic acid‐induced animal model of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 6. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability and suppliers of (S)-PFI-2 hydrochloride
An In-depth Technical Guide on the Commercial Availability, Biochemical Properties, and Application of (S)-PFI-2 Hydrochloride as a Negative Control in SETD7-Related Research.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7. With an activity approximately 500-fold lower than its (R)-counterpart, this compound serves as an essential negative control in experiments investigating the biological roles of SETD7. Its use allows researchers to distinguish the specific effects of SETD7 inhibition from off-target or compound-related artifacts. This guide provides a comprehensive overview of the commercial availability, technical data, and key experimental protocols related to the use of this compound, with a particular focus on its application in studying the Hippo signaling pathway.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers catering to the research community. Researchers can procure this compound from vendors in various quantities to suit their experimental needs.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website |
| R&D Systems | --INVALID-LINK-- |
| APExBIO | --INVALID-LINK-- |
| Tocris Bioscience | --INVALID-LINK-- |
| Xcess Biosciences | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| Selleck Chemicals | --INVALID-LINK-- |
| TargetMol | --INVALID-LINK-- |
| AbMole BioScience | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| MedKoo Biosciences | --INVALID-LINK-- |
Note: Availability and catalog numbers may vary. Please consult the respective supplier's website for the most current information.
Technical Data and Physicochemical Properties
This compound is a well-characterized small molecule. Its physicochemical properties are crucial for its proper handling, storage, and use in experimental settings.
Table 2: Technical and Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅F₄N₃O₃S·HCl | [1][2] |
| Molecular Weight | 535.98 g/mol | [1][2] |
| CAS Number | 1627607-88-8 | [1][2] |
| Purity | ≥97% (typically by HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | [1][2] |
| Storage | Store at -20°C. | [1][2] |
| Appearance | Crystalline solid. | [3] |
| InChI Key | ZADKZNVAJGEFLC-BOXHHOBZSA-N | [4] |
Biochemical Activity and Mechanism of Action
This compound is the stereoisomer of (R)-PFI-2 and exhibits significantly reduced inhibitory activity against SETD7, a lysine methyltransferase that plays a crucial role in regulating various cellular processes by methylating both histone and non-histone proteins.[5]
The active enantiomer, (R)-PFI-2, is a potent inhibitor of SETD7 with a reported IC₅₀ value of approximately 2 nM.[6] In stark contrast, this compound is about 500-fold less active, with an IC₅₀ of approximately 1 µM.[2][3][6] This dramatic difference in activity makes this compound an ideal negative control for cellular and biochemical assays aimed at elucidating the specific functions of SETD7.
Table 3: Comparative Inhibitory Activity of PFI-2 Enantiomers against SETD7
| Compound | Target | IC₅₀ | Reference |
| (R)-PFI-2 | SETD7 | ~2 nM | [6] |
| This compound | SETD7 | ~1 µM | [2][3][6] |
The mechanism of inhibition for (R)-PFI-2 is cofactor-dependent and substrate-competitive, where the inhibitor occupies the peptide-binding groove of SETD7 and interacts with the S-adenosylmethionine (SAM) cofactor.[5] Due to its stereochemistry, (S)-PFI-2 does not fit as effectively into the active site, leading to its greatly diminished inhibitory capacity.
Role in Interrogating the Hippo Signaling Pathway
One of the key signaling cascades where SETD7 has been implicated is the Hippo pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[5] SETD7 has been shown to methylate the transcriptional co-activator Yes-associated protein (YAP), a central effector of the Hippo pathway.[4] This methylation promotes the cytoplasmic retention of YAP, thereby inhibiting its transcriptional activity.[4]
The use of (R)-PFI-2 has demonstrated that the inhibition of SETD7 enzymatic activity leads to increased nuclear localization of YAP and subsequent activation of YAP target genes.[3] By using this compound in parallel experiments, researchers can confirm that these effects are specifically due to the inhibition of SETD7 and not a result of non-specific compound activity.[3]
Figure 1: The role of SETD7 in the Hippo signaling pathway and the experimental utility of PFI-2 enantiomers.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound as a negative control.
In Vitro SETD7 Enzymatic Assay (Scintillation Proximity Assay)
This protocol is adapted from the methods described in the discovery of PFI-2 and is a common method for measuring the activity of methyltransferases.[1][7]
Objective: To determine the inhibitory effect of compounds on SETD7 methyltransferase activity in a biochemical assay.
Materials:
-
Recombinant human SETD7 protein
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)
-
(R)-PFI-2 and this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Stop Solution (e.g., 5 M guanidine hydrochloride)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of (R)-PFI-2 and this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well microplate, add the diluted compounds. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Add recombinant SETD7 enzyme to all wells except the negative controls.
-
Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide and [³H]-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the methylation reaction to proceed.
-
Terminate the reaction by adding the Stop Solution.
-
Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated and now radiolabeled peptide will bind to the beads.
-
Incubate the plate for at least 30 minutes to allow for bead settling and binding.
-
Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-methyl group to the scintillant in the beads will generate a signal.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values.
Figure 2: Workflow for the in vitro SETD7 Scintillation Proximity Assay.
Cellular YAP Localization Assay (Immunofluorescence)
This protocol provides a general framework for assessing the subcellular localization of YAP in response to treatment with PFI-2 enantiomers.[8][9]
Objective: To visualize and quantify the nuclear to cytoplasmic ratio of YAP in cells treated with (R)-PFI-2 and this compound.
Materials:
-
Cell line of interest (e.g., MCF7, HEK293T)
-
Cell culture medium and supplements
-
Glass coverslips
-
(R)-PFI-2 and this compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against YAP (e.g., rabbit anti-YAP)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of (R)-PFI-2, this compound, or DMSO (vehicle control) for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.
-
Incubate the cells with the primary anti-YAP antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of YAP in a sufficient number of cells for each treatment condition to determine the nuclear-to-cytoplasmic ratio.
Figure 3: Workflow for the cellular YAP localization immunofluorescence assay.
Conclusion
This compound is an indispensable tool for researchers studying the biological functions of the lysine methyltransferase SETD7. Its commercial availability and well-defined lack of potent inhibitory activity make it the gold standard negative control for experiments utilizing its active enantiomer, (R)-PFI-2. By employing this compound in parallel with (R)-PFI-2, scientists can confidently attribute observed cellular and biochemical effects, such as the modulation of the Hippo-YAP signaling pathway, to the specific inhibition of SETD7. This rigorous approach is essential for the generation of robust and reproducible data in the field of epigenetics and signal transduction.
References
- 1. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(S)-PFI-2 hydrochloride safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for (S)-PFI-2 hydrochloride, a chemical compound used in laboratory research. The information is compiled from safety data sheets and product information from chemical suppliers.
Product and Substance Identification
This compound is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the SETD7 methyltransferase.[1][2][3] It is primarily used as a negative control in chemical biology and drug discovery experiments to ensure that the observed effects are due to the specific inhibition of SETD7 by the (R)-enantiomer.[2][4][5]
Table 1: Chemical and Physical Properties
| Property | Value |
| Synonyms | (+)-PFI-2 |
| CAS Number | 1627607-88-8 |
| Molecular Formula | C₂₃H₂₅F₄N₃O₃S · HCl |
| Molecular Weight | 535.98 g/mol |
| Purity | ≥97% |
| Formulation | A solid |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol |
Hazard Identification and Classification
According to the Safety Data Sheet from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6]
-
GHS Label Elements: No hazard pictogram, signal word, or hazard statements are required.[6]
-
Other Hazards: None known.[6]
Despite its non-hazardous classification, it is crucial to handle this compound with the standard care and precautions applied to all laboratory chemicals.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Handling Precautions
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[6]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Special Conditions: The product is hygroscopic and sensitive to air and light. It should be handled and stored under an inert gas.[6]
First Aid Measures
In case of exposure, follow these first-aid guidelines:
-
If Inhaled: Move the person to fresh air.[6]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with water or shower.[6]
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[6]
-
If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[6]
Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Personal Precautions: Avoid inhaling dust. Evacuate the area and consult an expert.[6]
-
Environmental Precautions: Do not let the product enter drains.[6]
-
Containment and Cleaning: Cover drains. Collect the spilled material, bind it, and pump it off. Take up the material dry and dispose of it properly. Clean the affected area. Avoid the generation of dust.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.cn [glpbio.cn]
- 3. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Dissolving (S)-PFI-2 Hydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of (S)-PFI-2 hydrochloride for use in cell culture experiments. This compound serves as an inactive enantiomer and negative control for its potent counterpart, (R)-PFI-2, a selective inhibitor of the lysine methyltransferase SETD7. Proper preparation of this compound is critical for accurate and reproducible experimental results. This guide outlines solubility parameters, step-by-step protocols for preparing stock and working solutions, and relevant biological context, including the signaling pathway of the active enantiomer.
Introduction
This compound is the less active enantiomer of (R)-PFI-2, a potent and selective inhibitor of SETD7.[1] SETD7 is a lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone and non-histone proteins. The active (R)-enantiomer has been shown to modulate the Hippo signaling pathway by affecting the localization of the transcriptional coactivator Yes-associated protein (YAP).[2][3] this compound exhibits significantly lower inhibitory activity against SETD7, making it an ideal negative control for in-cell assays to ensure that the observed effects are due to the specific inhibition of SETD7 by the (R)-enantiomer.[1]
Solubility Data
This compound exhibits solubility in various organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. The following table summarizes the solubility data from various suppliers.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Source |
| DMSO | 53.6 | 100 | Tocris Bioscience |
| DMSO | 2 | 3.73 | Cayman Chemical[4] |
| Ethanol | 10.72 | 20 | Tocris Bioscience |
| Ethanol | 0.5 | 0.93 | Cayman Chemical[4] |
Note: The molecular weight of this compound is 535.98 g/mol . Solubility can vary between batches and suppliers. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Complete cell culture medium appropriate for the cell line being used
-
Vortex mixer
-
Optional: Water bath or sonicator
Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.36 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary.[5]
-
Sterilization (Optional): If sterility is a concern, the concentrated stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[5] Properly stored, the solid compound is stable for years, and the DMSO stock solution is stable for at least one year.[6]
Preparation of Working Solutions in Cell Culture Medium
The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. The tolerance to DMSO varies between cell lines, but a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[7][8] It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Immediate Use: It is recommended to prepare the working solution immediately before use and add it to the cell culture.
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for cell culture experiments.
References
- 1. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of the Hippo effector YAP by the methyltransferase SETD7 drives myocardial ischemic injury: a translational study [unige.iris.cineca.it]
- 3. rndsystems.com [rndsystems.com]
- 4. academic.oup.com [academic.oup.com]
- 5. PFI-2 hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. lifetein.com [lifetein.com]
- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-PFI-2 Hydrochloride in Western Blot Analysis
Introduction
(S)-PFI-2 hydrochloride is the less active enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7.[1] With an IC50 value approximately 500-fold higher than its (R)-enantiomer, (S)-PFI-2 serves as an ideal negative control in cell-based assays to demonstrate that the observed effects are due to the specific inhibition of SETD7.[2] These application notes provide a detailed protocol for utilizing this compound as a negative control alongside its active counterpart, (R)-PFI-2, in Western blot analysis to study the downstream effects of SETD7 inhibition.
SETD7 is a protein methyltransferase implicated in numerous cellular signaling pathways, including the Hippo pathway, by methylating a variety of histone and non-histone substrates such as YAP, p53, and DNMT1.[1][3][4] Inhibition of SETD7 with (R)-PFI-2 has been shown to modulate the nuclear localization of the transcriptional coactivator Yes-associated protein (YAP), a key component of the Hippo signaling pathway.[1] This protocol will focus on assessing changes in the subcellular localization of YAP following treatment with (R)-PFI-2, using (S)-PFI-2 as a crucial experimental control.
Data Presentation
The following table summarizes the key quantitative data for the PFI-2 enantiomers, highlighting the difference in their inhibitory activity against SETD7.
| Compound | Target | IC50 | Ki (app) | Selectivity |
| (R)-PFI-2 | SETD7 | 2.0 ± 0.2 nM | 0.33 ± 0.04 nM | >1,000-fold over 18 other methyltransferases and DNMT1 |
| (S)-PFI-2 | SETD7 | 1.0 ± 0.1 µM | Not Reported | Significantly less active than (R)-PFI-2 |
Data compiled from multiple sources.[5][2][6][7]
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysate Preparation for Western Blot Analysis of YAP Subcellular Localization
This protocol describes the treatment of a human breast cancer cell line (e.g., MCF7) with (R)-PFI-2 and (S)-PFI-2, followed by subcellular fractionation to isolate nuclear and cytoplasmic extracts for Western blot analysis of YAP levels.
Materials:
-
MCF7 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
(R)-PFI-2 hydrochloride
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Hypotonic Buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, Protease Inhibitor Cocktail)
-
Nuclear Extraction Buffer (20 mM HEPES, pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol, 0.5 mM DTT, Protease Inhibitor Cocktail)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
Procedure:
-
Cell Culture: Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments on YAP localization, it is recommended to grow cells to a confluent state to activate the Hippo pathway.[5]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of (R)-PFI-2 hydrochloride and this compound in fresh DMSO.[8] Store at -20°C.
-
Cell Treatment:
-
Seed MCF7 cells in 10 cm dishes and grow to confluence.
-
Prepare working solutions of the inhibitors in culture media. For a final concentration of 1 µM, dilute the 10 mM stock solution 1:10,000. Prepare a vehicle control with the same final concentration of DMSO (0.1%).
-
Treat confluent MCF7 cells with 1 µM (R)-PFI-2, 1 µM (S)-PFI-2, or a DMSO vehicle control for 2 hours.[5]
-
-
Cell Lysis and Subcellular Fractionation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Hypotonic Buffer to each dish, scrape the cells, and transfer to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Vortex for 10 seconds and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Resuspend the pellet in 200 µL of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation for Western Blot:
-
Normalize the protein concentrations of all samples with their respective lysis buffers.
-
Add 1/3 volume of 4X Laemmli Sample Buffer to each sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
Store the prepared lysates at -20°C until use.
-
Protocol 2: Western Blot Analysis
Materials:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-SETD7, anti-Lamin B1 as a nuclear marker, anti-GAPDH as a cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-YAP) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common. Also probe for loading controls (Lamin B1 for nuclear fractions, GAPDH for cytoplasmic fractions) and for SETD7 to confirm its presence.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Add ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the YAP band to the respective loading control (Lamin B1 for nuclear extracts, GAPDH for cytoplasmic extracts). Compare the nuclear to cytoplasmic YAP ratio across the different treatment conditions (DMSO, (S)-PFI-2, (R)-PFI-2). A successful experiment will show a significant change in this ratio in the (R)-PFI-2 treated sample compared to both the DMSO and (S)-PFI-2 treated samples.
Mandatory Visualizations
Signaling Pathway
Caption: SETD7 methylates various substrates, influencing multiple signaling pathways.
Experimental Workflow
Caption: Workflow for Western blot analysis using (S)-PFI-2 as a negative control.
References
- 1. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of DNMT1 stability through SET7-mediated lysine methylation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 5. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PFI-2, SETD7 histone lysine methyltransferase inhibitor (CAS 1627676-59-8) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (S)-PFI-2 Hydrochloride in In Vitro Methyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PFI-2 hydrochloride is a chemical probe and the less active enantiomer of (R)-PFI-2, a potent and selective inhibitor of the SET domain-containing lysine methyltransferase 7 (SETD7).[1][2] Due to its significantly lower inhibitory activity, this compound serves as an essential negative control in in vitro and cellular assays to ensure that the observed effects of (R)-PFI-2 are due to specific inhibition of SETD7 and not off-target effects.[2][3] SETD7 is a protein lysine methyltransferase that monomethylates histone H3 at lysine 4 (H3K4me1) and various non-histone proteins, including p53 and TAF10.[4][5] Through its role in protein methylation, SETD7 is involved in regulating gene expression, cell cycle, and other critical cellular processes.[5] These application notes provide detailed protocols for utilizing this compound in in vitro methyltransferase assays to validate the specificity of SETD7 inhibition.
Quantitative Data Summary
The inhibitory activity of this compound is significantly lower than its (R)-enantiomer, making it an ideal negative control. The half-maximal inhibitory concentration (IC50) values for both enantiomers against human SETD7 are summarized below.
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Human SETD7 | 1.0 µM (1000 nM) | The less active enantiomer, used as a negative control.[1][2][3] |
| (R)-PFI-2 | Human SETD7 | 2.0 nM | The potent and selective inhibitor.[1][2][6] |
| (R)-PFI-2 | Human SETD7 | 0.33 nM (Ki app) | Apparent inhibitor constant.[6] |
Signaling Pathway and Experimental Workflow
SETD7-Mediated Signaling and Inhibition
SETD7 plays a role in various cellular signaling pathways. One notable pathway influenced by SETD7 activity is the Hippo signaling pathway, which is crucial for controlling organ size and tissue homeostasis.[6] SETD7 can methylate and regulate the localization and activity of Yes-Associated Protein (YAP), a key downstream effector of the Hippo pathway.[6] Inhibition of SETD7 by (R)-PFI-2 has been shown to phenocopy the genetic deletion of SETD7, affecting YAP localization.[6] The use of (S)-PFI-2 as a negative control is critical to demonstrate that these effects are specifically due to SETD7 inhibition.
Experimental Workflow for In Vitro Methyltransferase Assay
The following diagram outlines the general workflow for an in vitro methyltransferase assay to assess the inhibitory potential of this compound against SETD7. This workflow can be adapted for various detection methods, including radiometric or fluorescence-based assays.
Detailed Experimental Protocol: In Vitro SETD7 Radioactivity-Based Filter Binding Assay
This protocol is adapted from general in vitro kinase and methyltransferase assay procedures and is designed to determine the IC50 value of this compound for the SETD7 enzyme.[2][7]
I. Materials and Reagents
-
Enzyme: Recombinant human SETD7 (high purity)
-
Substrate: Histone H3 (1-25) peptide
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)
-
Inhibitor: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.[3]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: Trichloroacetic acid (TCA)
-
Wash Buffer: 70% Ethanol
-
Scintillation Fluid
-
Microplates: 96-well format
-
Filter Plates: Glass fiber filter plates
II. Reagent Preparation
-
Enzyme Working Solution: Dilute recombinant SETD7 in Assay Buffer to the desired final concentration (e.g., 20 nM).[2] Keep on ice.
-
Substrate/Cofactor Mix: Prepare a solution containing the Histone H3 peptide and [³H]SAM in Assay Buffer. The final concentration of the substrate is typically in the low micromolar range (e.g., 5 µM), and the [³H]SAM concentration is often near its Km value for the enzyme.[2]
-
This compound Dilution Series:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to create a range of concentrations.
-
Prepare an intermediate dilution of the inhibitor series in Assay Buffer. This is done to minimize the final DMSO concentration in the assay (typically ≤1%).
-
III. Assay Procedure
-
Reaction Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of a 96-well plate. Include wells for "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Add 10 µL of the SETD7 enzyme working solution to each well, except for the "no enzyme" control wells, to which 10 µL of Assay Buffer should be added.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the methyltransferase reaction by adding 10 µL of the Substrate/Cofactor mix to each well. The final reaction volume will be 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Stop Solution (TCA) to precipitate the peptide substrate.
-
Transfer the reaction mixture to a glass fiber filter plate.
-
Wash the filter plate multiple times with the Wash Buffer (70% Ethanol) to remove unincorporated [³H]SAM.
-
Allow the filter plate to dry completely.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The measured counts per minute (CPM) are proportional to the amount of methylated substrate.
-
IV. Data Analysis
-
Background Subtraction: Subtract the average CPM from the "no enzyme" wells from all other measurements.
-
Normalization: Normalize the data by setting the average CPM of the "no inhibitor" control as 100% activity and the background as 0% activity.
-
IC50 Determination: Plot the percentage of enzyme activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This compound is an indispensable tool for researchers studying the function and therapeutic potential of SETD7. Its use as a negative control ensures the specificity of its potent enantiomer, (R)-PFI-2, and validates findings related to SETD7's role in cellular processes. The provided protocols and data offer a framework for the effective application of this compound in in vitro methyltransferase assays, contributing to robust and reproducible research in the field of epigenetics and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. glpbio.cn [glpbio.cn]
- 5. What are SETD7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro kinase assay [protocols.io]
Application of (S)-PFI-2 Hydrochloride in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-PFI-2 hydrochloride is the pharmacologically inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the histone methyltransferase SETD7.[1][2] In the context of chromatin immunoprecipitation (ChIP), this compound serves as an essential negative control to validate the specificity of cellular effects observed with (R)-PFI-2.[1] The use of this inactive enantiomer allows researchers to distinguish between on-target effects resulting from the inhibition of SETD7 and any potential off-target effects of the chemical scaffold.
SETD7 is a lysine methyltransferase that monomethylates histone H3 at lysine 4 (H3K4me1), a mark generally associated with active transcription.[3] SETD7 also methylates various non-histone proteins, including the tumor suppressor p53 and the transcription factor TAF10.[3] By inhibiting SETD7 activity with (R)-PFI-2, researchers can investigate the role of these methylation events in gene regulation. A parallel treatment with this compound is crucial in these studies to ensure that any changes in histone methylation or transcription observed in a ChIP assay are a direct consequence of SETD7 inhibition.
The primary application of this compound in a ChIP experiment is to treat cells under the same conditions as the active (R)-PFI-2 compound. Subsequent analysis of histone modifications or transcription factor binding at specific genomic loci should show no significant changes in the (S)-PFI-2 treated group compared to the vehicle control, while the (R)-PFI-2 treated group should exhibit the expected alterations. This experimental design provides rigorous validation for the on-target activity of the active compound.
Quantitative Data
A direct comparison of the inhibitory activity of (R)-PFI-2 and (S)-PFI-2 highlights the utility of the latter as a negative control.
| Compound | Target | IC50 | Ki (app) | Selectivity |
| (R)-PFI-2 | SETD7 | 2 nM[4][5] | 0.33 nM[2][4][6] | >1000-fold over 18 other methyltransferases[5][7] |
| This compound | SETD7 | 1.0 µM[1][8] | - | ~500-fold less active than (R)-PFI-2[1][2][7] |
Experimental Protocols
Below is a generalized protocol for a ChIP experiment designed to investigate the effect of SETD7 inhibition on histone methylation, incorporating the use of this compound as a negative control.
Objective: To assess the change in H3K4me1 at a specific gene promoter upon inhibition of SETD7.
Materials:
-
Cell line of interest
-
(R)-PFI-2
-
This compound
-
Vehicle control (e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing equipment (e.g., sonicator)
-
Antibody specific for H3K4me1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the target gene promoter and a negative control region
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with (R)-PFI-2 (e.g., 1-10 µM), this compound (at the same concentration as (R)-PFI-2), or vehicle control for the desired time (e.g., 24-48 hours).
-
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS.
-
Harvest cells and perform sequential lysis to isolate nuclei.
-
Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate a portion of the pre-cleared lysate with an antibody against H3K4me1 overnight at 4°C. A no-antibody (IgG) control should also be included.
-
Add protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for the target gene promoter.
-
Analyze the results as a percentage of input DNA and compare the enrichment between the (R)-PFI-2, (S)-PFI-2, and vehicle-treated samples.
-
Visualizations
Caption: ChIP experimental workflow incorporating active, inactive, and vehicle controls.
Caption: Signaling pathway illustrating the specific inhibition of SETD7 by (R)-PFI-2.
References
- 1. glpbio.cn [glpbio.cn]
- 2. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFI-2 hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (S)-PFI-2 Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PFI-2 hydrochloride is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7 (also known as SET7/9 or KMT7).[1][2][3] Due to its significantly lower inhibitory activity—approximately 500-fold less than its (R)-counterpart—this compound serves as an ideal negative control for in vitro and cell-based assays to ensure that the observed biological effects of (R)-PFI-2 are specifically due to the inhibition of SETD7.[1][4][5] While direct in vivo studies utilizing this compound are not documented, this guide provides a comprehensive framework for its hypothetical use as a negative control in animal studies, based on established protocols for the active (R)-enantiomer.
Target: SETD7 is a protein lysine methyltransferase that monomethylates both histone (H3K4me1) and various non-histone proteins, including p53 and TAF10.[1][2][3] By influencing the methylation status of its substrates, SETD7 is implicated in a wide array of cellular processes such as gene transcription, cell cycle regulation, and DNA damage response.[6][7][8]
Data Presentation
Comparative Potency of PFI-2 Enantiomers
| Compound | Target | IC₅₀ | Ki (app) | Notes |
| (R)-PFI-2 | SETD7 | 2.0 nM[5][9][10][11] | 0.33 nM[5][12] | Potent and selective inhibitor |
| This compound | SETD7 | 1.0 µM[4][5][9][11] | Not reported | Inactive enantiomer; used as negative control |
Recommended Formulation for In Vivo Studies
This formulation is based on a study utilizing the active (R)-enantiomer of PFI-2 in a murine model of renal fibrosis.[9] It is recommended to use an identical formulation for this compound when it serves as a negative control to ensure consistency across experimental groups.
| Parameter | Recommendation |
| Solvent | DMSO (0.1% v/v)[9] |
| Vehicle | Saline or Phosphate-Buffered Saline (PBS) |
| Final Concentration | 200 µM in 100 µL injection volume[9] |
| Preparation | Prepare a stock solution of this compound in DMSO. Just prior to administration, dilute the stock solution with the appropriate volume of saline or PBS to achieve the final desired concentration and a DMSO concentration of 0.1% (v/v). |
Experimental Protocols
In Vivo Study in a Murine Model of Renal Fibrosis (Hypothetical Negative Control Protocol)
This protocol is adapted from a study by Liu et al. (2021), which investigated the therapeutic effects of the active PFI-2 enantiomer in a folic acid-induced model of nephropathy.[1][9] this compound would be administered as a negative control to demonstrate that any observed therapeutic outcomes are a direct result of SETD7 inhibition.
Objective: To assess whether the administration of the inactive enantiomer, this compound, has any effect on the development of renal fibrosis in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)[9]
-
This compound
-
(R)-PFI-2 (for the active treatment group)
-
DMSO
-
Sterile saline or PBS
-
Folic acid
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the commencement of the study.
-
Induction of Renal Fibrosis: Induce renal fibrosis by a single intraperitoneal injection of folic acid at an appropriate dose (e.g., 250 mg/kg).
-
Grouping: Randomly assign mice to the following groups:
-
Sham (vehicle control)
-
Folic Acid + Vehicle
-
Folic Acid + (R)-PFI-2 (active treatment)
-
Folic Acid + this compound (negative control)
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution in sterile saline to a final concentration of 200 µM in a 100 µL injection volume, ensuring the final DMSO concentration is 0.1% (v/v).[9]
-
Prepare the (R)-PFI-2 and vehicle solutions in the same manner.
-
-
Administration:
-
Monitoring and Endpoint:
-
Monitor the animals for signs of distress and changes in body weight.
-
At the end of the study period (e.g., 14 or 28 days), euthanize the animals and collect kidney tissues for histological and molecular analysis (e.g., Masson's trichrome staining for fibrosis, immunohistochemistry for inflammatory markers, and qPCR for gene expression).
-
Visualizations
SETD7 Signaling Pathway
Caption: Simplified overview of the SETD7 signaling pathway and its inhibition.
Experimental Workflow for In Vivo Study
Caption: Workflow for a hypothetical in vivo study using (S)-PFI-2 as a negative control.
References
- 1. Pharmacological inhibition of SETD7 by PFI-2 attenuates renal fibrosis following folic acid and obstruction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SETD7 drives cardiac lineage commitment through stage-specific transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SETD7 Promotes Cell Proliferation and Migration via Methylation-mediated TAF7 in Clear Cell Renal Cell Carcinoma [ijbs.com]
- 8. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Application Notes: Preparation and Handling of (S)-PFI-2 Hydrochloride Stock Solutions
Introduction
(S)-PFI-2 hydrochloride is the inactive enantiomer of (R)-PFI-2, a potent and highly selective inhibitor of the lysine methyltransferase SETD7.[1] Due to its lack of significant inhibitory activity against SETD7 (approximately 500-fold less active than its (R)-enantiomer), (S)-PFI-2 serves as an ideal negative control for in-vitro and in-cell experiments designed to probe the function of SETD7.[2][3] The (R)-enantiomer has been shown to affect cellular processes such as the Hippo signaling pathway by modulating the localization of the transcriptional co-activator YAP.[2][4] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy when using (S)-PFI-2 as a negative control.
These notes provide detailed protocols for the solubilization, preparation, and storage of this compound stock solutions for research applications.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. It is important to always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate molecular weight, as it may vary due to hydration.
| Property | Value | Reference |
| CAS Number | 1627607-88-8 | [3] |
| Molecular Formula | C₂₃H₂₅F₄N₃O₃S·HCl | [3] |
| Molecular Weight | 535.98 g/mol | |
| Purity | ≥95% - ≥97% | [2][3] |
| Appearance | Crystalline solid / Solid powder | [2][3] |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
High-purity anhydrous Dimethyl Sulfoxide (DMSO)
-
High-purity Ethanol (EtOH)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Optional: Sonicator
2. Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[5][6]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Avoid inhalation of dust and contact with skin or eyes.[5][6]
-
Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[3]
3. Preparation of Stock Solutions
This protocol outlines the steps to prepare a concentrated stock solution of this compound. DMSO is the recommended solvent for achieving the highest concentration.
Step-by-Step Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of powder using a calibrated precision balance. Perform this in a fume hood.
-
Solvent Addition: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial containing the powder. Refer to Table 2 and Table 3 for solubility data and solvent volumes.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1] The compound is stable for at least one year when stored as a solvent solution at -80°C.[1]
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 53.6 mg/mL | |
| Ethanol | 20 mM | 10.72 mg/mL |
Stock Solution Preparation Guide (using DMSO)
The following table provides pre-calculated solvent volumes to prepare stock solutions from standard masses of the compound, based on a molecular weight of 535.98 g/mol .[7]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.87 mL | 9.33 mL | 18.66 mL |
| 5 mM | 0.37 mL | 1.87 mL | 3.73 mL |
| 10 mM | 0.19 mL | 0.93 mL | 1.87 mL |
| 50 mM | 0.04 mL | 0.19 mL | 0.37 mL |
| 100 mM | 0.019 mL (19 µL) | 0.093 mL (93 µL) | 0.187 mL (187 µL) |
Visualizations
Caption: Role of SETD7 in the Hippo pathway and its modulation.
References
- 1. PFI-2 hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (S)-PFI-2 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PFI-2 hydrochloride is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7. Due to its structural similarity to the active compound but significantly reduced biological activity (approximately 500-fold less active against SETD7), this compound serves as an ideal negative control for in vitro and cell-based assays.[1][2][3][4][5][6][7][8] Its use is critical for distinguishing the specific effects of SETD7 inhibition from off-target or compound-related artifacts. These application notes provide detailed protocols and recommended treatment durations for utilizing this compound in various cell-based assays.
Mechanism of Action of the Active Enantiomer, (R)-PFI-2
The active enantiomer, (R)-PFI-2, exerts its effects by inhibiting the methyltransferase activity of SETD7. This inhibition has been shown to impact the Hippo signaling pathway by modulating the localization of the transcriptional co-activator Yes-associated protein (YAP).[1][2] Inactive SETD7 leads to the nuclear translocation of YAP, where it can regulate the expression of target genes involved in cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active enantiomer, (R)-PFI-2.
Table 1: In Vitro Inhibitory Activity against SETD7 [1][3][5][6][7]
| Compound | IC50 (nM) | Fold Difference |
| (R)-PFI-2 hydrochloride | 2.0 | - |
| This compound | 1000 | 500x less active |
Table 2: Recommended Concentration and Duration for Cell-Based Assays
| Assay Type | Cell Line | (S)-PFI-2 HCl Concentration | Treatment Duration | Expected Outcome | Reference |
| YAP Localization (Immunofluorescence) | MCF7 | 1 µM | 30 min - 2 hours | No change in YAP localization | [1] |
| Gene Expression (RT-qPCR) | MCF7 | 1 µM | 2 hours | No significant change in YAP target gene expression | [1] |
| Cell Viability / Cytotoxicity | Various | 1 - 10 µM | 24 - 72 hours | No significant effect on cell viability | General Protocol |
| Cell Cycle Analysis | Various | 1 - 10 µM | 24 - 48 hours | No significant change in cell cycle distribution | General Protocol |
| Apoptosis Assay | Various | 1 - 10 µM | 24 - 48 hours | No induction of apoptosis | General Protocol |
| Western Blotting | Various | 1 - 10 µM | 2 - 24 hours | No change in target protein levels (compared to vehicle) | General Protocol |
Experimental Protocols
YAP Localization by Immunofluorescence
This protocol is adapted from Barsyte-Lovejoy et al., 2014.[1]
Objective: To assess the effect of this compound on the subcellular localization of YAP.
Materials:
-
MCF7 cells
-
This compound
-
(R)-PFI-2 hydrochloride (as a positive control)
-
DMSO (vehicle control)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against YAP
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
Protocol:
-
Seed MCF7 cells on coverslips in a 24-well plate and grow to the desired confluency.
-
Prepare working solutions of this compound (1 µM), (R)-PFI-2 hydrochloride (1 µM), and a vehicle control (DMSO) in cell culture medium.
-
Treat the cells with the respective compounds for 30 minutes to 2 hours at 37°C.
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-YAP antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Gene Expression Analysis by RT-qPCR
This protocol is based on the methodology described in Barsyte-Lovejoy et al., 2014.[1]
Objective: To determine the effect of this compound on the expression of YAP target genes.
Materials:
-
MCF7 cells
-
This compound
-
(R)-PFI-2 hydrochloride (as a positive control)
-
DMSO (vehicle control)
-
Cell culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for YAP target genes (e.g., CYR61, CTGF) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Seed MCF7 cells in a 6-well plate and grow to high confluency.
-
Treat the cells with 1 µM this compound, 1 µM (R)-PFI-2 hydrochloride, or DMSO for 2 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Cell Viability Assay (MTT/Resazurin)
Objective: To assess the long-term effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound
-
Positive control cytotoxic agent
-
DMSO (vehicle control)
-
Cell culture medium
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT)
-
96-well plate
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a concentration range of this compound (e.g., 1-10 µM), a positive control, and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add the MTT or Resazurin reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
Cell Cycle Analysis
Objective: To determine if this compound affects cell cycle progression.
Materials:
-
Cell line of interest
-
This compound
-
Positive control cell cycle inhibitor
-
DMSO (vehicle control)
-
Cell culture medium
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Protocol:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat the cells with this compound (e.g., 1-10 µM), a positive control, and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Mandatory Visualizations
Caption: SETD7 and the Hippo Signaling Pathway.
Caption: General Experimental Workflow for (S)-PFI-2 HCl.
References
- 1. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Experimental Design for (S)-PFI-2 Hydrochloride Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PFI-2 hydrochloride is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7.[1][2][3] With an IC50 value of 1.0 μM, (S)-PFI-2 is approximately 500-fold less active than its (R)-enantiomer, which has an IC50 of 2.0 nM.[1][4][5][6] Due to its significantly reduced activity, this compound serves as an ideal negative control for in vitro and in-cellulo experiments designed to investigate the biological functions of SETD7.[7][8][9]
SETD7 is a protein methyltransferase that has been implicated in the regulation of various cellular processes, including gene transcription and cell signaling.[10][11] One of its key non-histone targets is the Yes-associated protein (YAP), a critical downstream effector of the Hippo signaling pathway.[12][13][14] SETD7-mediated methylation of YAP is reported to influence its subcellular localization, thereby modulating its transcriptional activity.[12][15][16]
These application notes provide a detailed experimental design for generating dose-response curves for this compound. The protocols herein describe the use of the human breast cancer cell line MCF-7, which is known to express SETD7, as a model system.[2][17] The primary methods detailed are the Cellular Thermal Shift Assay (CETSA) to assess target engagement and Western blotting to analyze downstream signaling events.[18][19][20]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 535.98 g/mol | [7][8] |
| Formula | C₂₃H₂₅F₄N₃O₃S·HCl | [7][8] |
| IC₅₀ (SETD7) | 1.0 µM | [1][4][5][6][7][8] |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol | [7] |
| Storage | Store at -20°C | [7][8] |
Table 2: Recommended Concentration Range for Dose-Response Experiments
| Compound | Concentration Range | Dilution Factor |
| This compound | 0.1 µM - 100 µM | 10-point, 2-fold serial dilution |
| (R)-PFI-2 Hydrochloride (Positive Control) | 0.1 nM - 1 µM | 10-point, 2-fold serial dilution |
| Vehicle Control (DMSO) | Match highest concentration of (S)-PFI-2 | N/A |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: MCF-7 (ATCC® HTB-22™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For CETSA and Western blot analysis, seed MCF-7 cells in 10 cm dishes at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the final desired concentrations as indicated in Table 2. A vehicle control containing the same final concentration of DMSO should be prepared.
-
Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the various concentrations of this compound, (R)-PFI-2 hydrochloride (as a positive control), or the vehicle control.
-
Incubation: Incubate the treated cells for 2 hours at 37°C in a CO₂ incubator.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Harvesting: After the 2-hour incubation with the compound, wash the cells once with ice-cold PBS. Harvest the cells by scraping and resuspend them in PBS containing a protease inhibitor cocktail.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of the soluble fractions using a BCA assay. Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
Protocol 3: Western Blotting
-
SDS-PAGE: Load equal amounts of protein from the CETSA soluble fractions onto a 4-20% Tris-Glycine gel. Run the gel until adequate separation of proteins is achieved.[21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against SETD7 and a loading control (e.g., GAPDH or β-actin). For downstream analysis, a separate blot can be performed for YAP.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. For CETSA, plot the normalized band intensities of soluble SETD7 against the temperature for each compound concentration. For the dose-response curve at a fixed temperature, plot the normalized band intensity against the log of the compound concentration.
Mandatory Visualization
Caption: Experimental workflow for generating dose-response curves.
Caption: SETD7's role in the Hippo signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFI-2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 9. xcessbio.com [xcessbio.com]
- 10. A Systematic Review to Define the Multi-Faceted Role of Lysine Methyltransferase SETD7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review to Define the Multi-Faceted Role of Lysine Methyltransferase SETD7 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylation of the Hippo effector YAP by the methyltransferase SETD7 drives myocardial ischaemic injury: a translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Control of the hippo pathway by Set7-dependent methylation of Yap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylation of the Hippo effector YAP by the methyltransferase SETD7 drives myocardial ischemic injury: a translational study [unige.iris.cineca.it]
- 16. researchgate.net [researchgate.net]
- 17. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 18. CETSA [cetsa.org]
- 19. benchchem.com [benchchem.com]
- 20. news-medical.net [news-medical.net]
- 21. origene.com [origene.com]
- 22. bio-rad.com [bio-rad.com]
Application Notes and Protocols for High-Throughput Screening Using (S)-PFI-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PFI-2 hydrochloride serves as an essential negative control in high-throughput screening (HTS) campaigns targeting the lysine methyltransferase SETD7. It is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of SETD7.[1][2][3][4][5] The use of a structurally similar but inactive compound is crucial for validating that the observed effects of the active compound are due to specific inhibition of the target enzyme and not due to off-target effects or compound-specific artifacts. These application notes provide detailed protocols for incorporating this compound into HTS workflows to identify novel SETD7 inhibitors.
SETD7 is a protein lysine methyltransferase that monomethylates histone H3 at lysine 4 (H3K4me1) and numerous non-histone proteins, including p53, TAF10, and ERα.[6][7] Through its methyltransferase activity, SETD7 is involved in the regulation of diverse cellular processes such as gene transcription, cell cycle control, and DNA damage response.[6][7] Dysregulation of SETD7 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[8]
This compound: Properties and Function
This compound exhibits significantly lower inhibitory activity against SETD7 compared to its active counterpart, (R)-PFI-2. This makes it an ideal negative control for HTS assays.
| Property | This compound | (R)-PFI-2 | Reference |
| Target | SETD7 (inactive) | SETD7 (potent inhibitor) | [1][2][3][4][5] |
| IC50 | ~1.0 µM | ~2.0 nM | [3][5][9] |
| Function in HTS | Negative Control | Positive Control / Test Compound | [1][2][4][5] |
| Molecular Weight | 535.98 g/mol | 535.98 g/mol | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM) | Soluble in DMSO | [2] |
Signaling Pathways Involving SETD7
Understanding the signaling pathways in which SETD7 participates is crucial for designing relevant cell-based assays and for interpreting HTS results.
SETD7 modulates key signaling pathways including p53, Wnt/β-catenin, and Hippo.
High-Throughput Screening (HTS) Experimental Workflow
A typical HTS workflow for identifying SETD7 inhibitors involves several stages, from assay development to hit validation. This compound is used as a negative control throughout this process to ensure data quality and identify false positives.
A generalized workflow for a high-throughput screen to identify SETD7 inhibitors.
Experimental Protocols
Several HTS-compatible assay formats can be employed to screen for SETD7 inhibitors. Below are detailed protocols for two common methods: a Scintillation Proximity Assay (SPA) and an AlphaLISA-based assay.
Protocol 1: Scintillation Proximity Assay (SPA) for SETD7 Inhibition
This biochemical assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate by SETD7.[10][11]
Materials:
-
Recombinant human SETD7 enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
(R)-PFI-2 (Positive Control)
-
This compound (Negative Control)
-
DMSO (Vehicle Control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Stop Solution (e.g., Guanidine Hydrochloride)
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of test compounds in DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound solution, (R)-PFI-2, this compound, and DMSO to the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing SETD7 enzyme and the biotinylated H3 peptide in assay buffer.
-
Dispense the enzyme/substrate mix into the wells containing the compounds.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of [³H]-SAM and unlabeled SAM in assay buffer.
-
Add the SAM solution to all wells to start the enzymatic reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Add the Stop Solution to each well to quench the reaction.
-
Add a suspension of Streptavidin-coated SPA beads to each well.
-
Seal the plate and allow the beads to settle for at least 4 hours.
-
Read the plate on a scintillation counter (e.g., MicroBeta or TopCount).
-
Data Analysis:
-
Percent Inhibition Calculation:
-
Signal_compound: Signal from wells with test compound.
-
Signal_min: Average signal from wells with the positive control (R)-PFI-2 (maximum inhibition).
-
Signal_max: Average signal from wells with the vehicle control (DMSO) (no inhibition).
-
-
Role of this compound: The signal from wells containing this compound should be comparable to the DMSO control, confirming that the assay is not susceptible to artifacts from the PFI-2 scaffold itself. Any significant inhibition by (S)-PFI-2 would indicate a potential issue with the assay.
-
Z'-factor Calculation: The quality of the assay can be assessed using the Z'-factor, calculated from the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.[11]
-
SD_max and SD_min: Standard deviations of the maximum and minimum signals.
-
Mean_max and Mean_min: Means of the maximum and minimum signals.
-
Protocol 2: AlphaLISA Assay for SETD7 Inhibition
This is a non-radioactive, bead-based immunoassay that measures the methylation of a biotinylated histone H3 peptide substrate.[1][12][13][14]
Materials:
-
Recombinant human SETD7 enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
(R)-PFI-2 (Positive Control)
-
This compound (Negative Control)
-
DMSO (Vehicle Control)
-
AlphaLISA Assay Buffer
-
AlphaLISA Acceptor beads conjugated to an anti-mono-methyl H3K4 antibody
-
Streptavidin-coated Alpha Donor beads
-
384-well ProxiPlates
Procedure:
-
Compound Plating:
-
As described in the SPA protocol, plate test compounds, controls ((R)-PFI-2, this compound), and DMSO into a 384-well ProxiPlate.
-
-
Enzymatic Reaction:
-
Prepare a master mix of SETD7 enzyme and biotinylated H3 peptide in AlphaLISA Assay Buffer.
-
Add the enzyme/substrate mix to the wells.
-
Incubate for 15 minutes at room temperature.
-
Prepare a solution of SAM in assay buffer.
-
Add the SAM solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a solution of AlphaLISA Acceptor beads in AlphaLISA Assay Buffer.
-
Add the Acceptor bead solution to all wells to stop the reaction and bind to the methylated peptide.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare a solution of Streptavidin-coated Alpha Donor beads in AlphaLISA Assay Buffer.
-
Add the Donor bead solution to all wells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision).
-
Data Analysis:
-
Data analysis is performed similarly to the SPA protocol, calculating percent inhibition and Z'-factor.
-
The signal from this compound should be close to that of the DMSO control, validating the specificity of any identified hits.
Data Presentation
Quantitative data from HTS and subsequent dose-response experiments should be summarized in clear, structured tables.
Table 1: HTS Assay Performance Metrics
| Parameter | Value |
| Assay Format | e.g., Scintillation Proximity Assay |
| Plate Format | 384-well |
| Z'-factor | > 0.5 |
| Signal to Background Ratio | > 10 |
| DMSO Tolerance | < 1% |
Table 2: Example Hit Compound Characterization
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | (S)-PFI-2 HCl (% Inhibition @ 10 µM) |
| Hit_001 | 85.2 | 0.15 | 2.3 |
| Hit_002 | 91.5 | 0.08 | 5.1 |
| ... | ... | ... | ... |
Conclusion
The use of this compound as a negative control is indispensable for robust and reliable high-throughput screening campaigns aimed at discovering novel inhibitors of SETD7. By following the detailed protocols and data analysis guidelines presented here, researchers can effectively identify and validate specific inhibitors, minimizing the risk of false positives and advancing the development of new therapeutics targeting SETD7-mediated pathologies.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological processes and signal transduction pathways regulated by the protein methyltransferase SETD7 and their significance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZKSCAN5 Activates VEGFC Expression by Recruiting SETD7 to Promote the Lymphangiogenesis, Tumour Growth, and Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of the protein methyltransferase SET7/9 identified in a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chumontreal.qc.ca [chumontreal.qc.ca]
- 13. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Troubleshooting & Optimization
troubleshooting (S)-PFI-2 hydrochloride solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-PFI-2 hydrochloride.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Question 1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, TRIS). What should I do?
This compound has low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent.
Question 2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO.[1] For applications sensitive to DMSO, ethanol can be used, with a solubility of up to 20 mM.[1]
Question 3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?
This is a common issue known as "salting out" or precipitation upon dilution. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 1%, to maintain the solubility of this compound and to avoid solvent-induced artifacts in your experiment.
-
Intermediate Dilution: Instead of diluting the highly concentrated DMSO stock directly into your final aqueous buffer, perform an intermediate dilution step. First, dilute the DMSO stock into a smaller volume of your buffer with vigorous vortexing, and then add this intermediate solution to the final volume.
-
Sonication: Gentle sonication of the final solution can help to redissolve small precipitates that may have formed.
-
Use of Co-solvents: For challenging applications, particularly for in vivo studies, a co-solvent system can be employed. A common formulation involves dissolving the compound in DMSO, followed by dilution with agents like PEG300 and Tween-80 before the final addition of an aqueous solution.[2]
Question 4: My DMSO stock solution of this compound appears cloudy or has formed crystals upon storage. What is the cause and how can I fix it?
Cloudiness or crystallization upon storage, especially at lower temperatures, can be due to the hygroscopic nature of DMSO (absorption of water), which reduces the solubility of the compound.[2]
-
Use Anhydrous DMSO: Always use fresh, high-quality, anhydrous DMSO to prepare your stock solutions.
-
Proper Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize water absorption. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Re-dissolving: If crystals have formed, you can gently warm the vial to 37°C and vortex until the compound is fully redissolved before use.
Question 5: What is the expected aqueous solubility of this compound?
Data Presentation
This compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 53.6 | |
| Ethanol | 20 | 10.72 | [1] |
| Aqueous Buffer | ~0.285 (estimated) | ~0.153 (estimated) | [3] |
Molecular Weight of this compound: 535.98 g/mol
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.36 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed. To minimize the final DMSO concentration, it is advisable to use a serial dilution approach if very low final concentrations of the compound are required.
-
Add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium and immediately vortex or mix thoroughly to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the working solution immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified Hippo signaling pathway and the role of SETD7 inhibition by (R)-PFI-2.
References
optimizing (S)-PFI-2 hydrochloride working concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-PFI-2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the histone methyltransferase SETD7.[1][2] Due to its significantly lower inhibitory activity, this compound is primarily used as a negative control in experiments to help ensure that the observed effects are due to the specific inhibition of SETD7 by the active (R)-enantiomer and not due to off-target effects of the chemical scaffold.[1][3]
Q2: What is the mechanism of action of the active enantiomer, (R)-PFI-2?
(R)-PFI-2 is a cell-permeable inhibitor of SETD7 with an IC50 of 2 nM.[2] SETD7 is a protein lysine methyltransferase that monomethylates histone H3 at lysine 4 (H3K4me1) and also methylates various non-histone proteins, playing a role in gene transcription, cell cycle regulation, and DNA damage response.[1][4] The active (R)-enantiomer has been shown to impact the Hippo signaling pathway by modulating the localization of the transcriptional co-activator Yes-associated protein (YAP).[5]
Q3: How does the activity of this compound compare to (R)-PFI-2?
This compound is approximately 500-fold less potent than its (R)-enantiomer, with an IC50 value of 1 µM.[1][3] This significant difference in activity makes it an ideal negative control.
Q4: What is a recommended working concentration for this compound in cell-based assays?
As a negative control, this compound should ideally be used at the same concentration as the active (R)-PFI-2. A common concentration used in studies with MCF7 cells is 1 µM .[6] However, the optimal concentration can be cell-type and assay-dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO and ethanol.[3][7] For example, you can prepare a 10 mM stock solution in DMSO. To do this, dissolve 5.36 mg of this compound (MW: 535.98 g/mol ) in 1 mL of DMSO. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected biological activity observed with (S)-PFI-2 (negative control). | 1. Concentration may be too high, leading to off-target effects. 2. Contamination of the (S)-PFI-2 stock with the active (R)-enantiomer. | 1. Perform a dose-response curve to ensure the concentration used is truly inactive in your assay. Consider using a lower concentration if possible. 2. Verify the purity of your (S)-PFI-2 compound with the supplier. If in doubt, purchase a new, certified batch. |
| Precipitation of the compound in cell culture media. | 1. The final concentration of DMSO in the media is too high. 2. The compound has limited solubility in aqueous solutions. | 1. Ensure the final DMSO concentration in your cell culture media is below 0.5% (v/v), and ideally below 0.1%, to minimize solvent toxicity and solubility issues. 2. After diluting the stock solution into your media, vortex or mix thoroughly before adding to the cells. Visually inspect for any precipitation. |
| Inconsistent results between experiments. | 1. Instability of the compound in solution. 2. Variability in cell density or experimental conditions. | 1. Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Standardize cell seeding density, treatment duration, and other experimental parameters. |
| No effect observed with the active (R)-PFI-2, making the negative control data difficult to interpret. | 1. The chosen cell line may not be sensitive to SETD7 inhibition. 2. The experimental endpoint is not affected by the SETD7 pathway. | 1. Confirm that SETD7 is expressed in your cell line of interest and is functionally relevant to the biological process you are studying. 2. Ensure your assay is robust and can detect changes in the signaling pathway of interest (e.g., by using a positive control for the pathway). |
Data Presentation
Table 1: In Vitro Inhibitory Activity of PFI-2 Enantiomers against SETD7
| Compound | IC50 | Fold Difference | Primary Use |
| (R)-PFI-2 | 2 nM[2] | - | SETD7 Inhibitor |
| This compound | 1 µM[3] | 500x less potent | Negative Control |
Experimental Protocols
Protocol 1: General Cell-Based Assay Using (S)-PFI-2 as a Negative Control
This protocol provides a general workflow for using this compound as a negative control alongside the active (R)-PFI-2 inhibitor in a cell-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
(R)-PFI-2
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer, antibodies, viability dye)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solutions:
-
Thaw aliquots of (R)-PFI-2 and this compound stock solutions (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of each compound in complete cell culture medium to achieve the desired final concentrations. A common starting concentration for both is 1 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the prepared media containing the vehicle, (R)-PFI-2, or this compound to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 2 to 72 hours, depending on the assay).
-
-
Assay Performance:
-
Following incubation, proceed with your specific downstream analysis, such as:
-
Cell Viability Assay: Use a commercially available kit (e.g., MTT, CellTiter-Glo).
-
Western Blotting: Lyse the cells, quantify protein concentration, and perform SDS-PAGE and immunoblotting for target proteins (e.g., H3K4me1, YAP, or downstream targets of the Hippo pathway).
-
Immunofluorescence: Fix, permeabilize, and stain cells with antibodies against your protein of interest (e.g., YAP to assess nuclear localization).
-
-
-
Data Analysis:
-
Quantify the results from your assay.
-
Compare the effects of (R)-PFI-2 to the vehicle control and the (S)-PFI-2 negative control. A specific effect of SETD7 inhibition should be observed with (R)-PFI-2 but not with (S)-PFI-2 at the same concentration.
-
Visualizations
Caption: SETD7 and the Hippo Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. cancerbiomed.org [cancerbiomed.org]
- 4. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
common off-target effects of (S)-PFI-2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for the use of (S)-PFI-2 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended use?
This compound is the enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7. Due to its significantly lower inhibitory activity against SETD7, this compound is designed and recommended for use as a negative control in experiments involving its active counterpart, (R)-PFI-2.[1] Using this inactive enantiomer helps researchers differentiate the specific effects of SETD7 inhibition from other potential non-specific or off-target effects of the chemical scaffold.
Q2: What is the difference in potency between (S)-PFI-2 and (R)-PFI-2?
(S)-PFI-2 is substantially less potent than (R)-PFI-2. In enzymatic assays, (R)-PFI-2 inhibits SETD7 with an IC50 of approximately 2.0 nM, while (S)-PFI-2 has an IC50 of about 1.0 µM.[1][2] This represents a 500-fold difference in activity, making (S)-PFI-2 an excellent negative control.[3][4][5]
Q3: Does this compound have known off-target effects?
The chemical scaffold of PFI-2 is highly selective. The active enantiomer, (R)-PFI-2, has been tested against a broad panel of other proteins and found to be highly selective for SETD7.[6] It displayed greater than 1,000-fold selectivity over 18 other human protein methyltransferases and showed no significant activity (<35% inhibition at 10 µM) against a panel of 134 other ion channels, GPCRs, and enzymes.[1][7] Given the high selectivity of the active compound, (S)-PFI-2 is not expected to have significant, specific off-target effects, especially at concentrations typically used for a negative control. Its primary "effect" is its lack of activity against SETD7.
Q4: At what concentration should I use (S)-PFI-2 as a negative control?
(S)-PFI-2 should be used at the same concentration as its active (R)-enantiomer. It is crucial to perform a dose-response curve with the active (R)-PFI-2 to determine the optimal concentration for your specific cell line and assay. The same concentration should then be used for the (S)-PFI-2 control to ensure a valid comparison.
Q5: What are the potential issues with using (S)-PFI-2 at very high concentrations?
While highly selective, using (S)-PFI-2 at concentrations significantly above its IC50 value of 1 µM may lead to non-specific cellular effects that are unrelated to SETD7 inhibition. Such effects could arise from physicochemical properties of the compound at high concentrations and confound data interpretation.
Data Summary: Potency and Selectivity
The following table summarizes the inhibitory potency of (S)-PFI-2 and (R)-PFI-2 against SETD7.
| Compound | Target | IC50 | Ki (app) | Selectivity Notes for (R)-PFI-2 Scaffold |
| (R)-PFI-2 hydrochloride | SETD7 | 2.0 nM[1][2] | 0.33 nM[3][7] | >1000-fold selective over 18 other methyltransferases.[6] |
| This compound | SETD7 | 1.0 µM[1][2] | Not reported | Used as a negative control due to ~500-fold lower potency.[3][4][5] |
Experimental Protocols
1. SETD7 In Vitro Enzymatic Inhibition Assay (Radioactivity-based)
This protocol is a representative method to determine the IC50 values of inhibitors against SETD7.
-
Reagents: Recombinant human SETD7, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), biotinylated histone H3 peptide substrate, streptavidin-coated scintillation proximity assay (SPA) beads, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
Procedure:
-
Prepare serial dilutions of (S)-PFI-2 and (R)-PFI-2 in DMSO.
-
In a 96-well plate, add the assay buffer, SETD7 enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the histone H3 peptide substrate and ³H-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radioactive SAM.
-
Add streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads, bringing the incorporated ³H-methyl group in close proximity, which generates a detectable signal.
-
Read the plate on a scintillation counter.
-
Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
2. Cellular YAP Localization Assay (Immunofluorescence)
This protocol can be used to assess the cellular activity of PFI-2 compounds on the Hippo signaling pathway.[4][5]
-
Procedure:
-
Seed MCF7 cells on glass coverslips in a multi-well plate and grow to high confluency to activate the Hippo pathway, which sequesters YAP in the cytoplasm.
-
Treat the cells with (R)-PFI-2, (S)-PFI-2 (as a negative control), and a vehicle control (DMSO) for a specified time (e.g., 2 hours).[8]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against YAP.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.
-
Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic ratio of the YAP signal. Inhibition of SETD7 by (R)-PFI-2 is expected to cause an increase in nuclear YAP localization.[8]
-
Visual Guides and Workflows
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-PFI 2 hydrochloride | Lysine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 7. PFI-2, SETD7 histone lysine methyltransferase inhibitor (CAS 1627676-59-8) | Abcam [abcam.com]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
Technical Support Center: Minimizing Cytotoxicity of (S)-PFI-2 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of (S)-PFI-2 hydrochloride during in vitro experiments.
Understanding this compound and Potential Cytotoxicity
This compound is the less active enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7.[1][2] It is primarily used as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of SETD7 by the (R)-enantiomer and not due to off-target effects of the chemical scaffold.[3][4][5] While (S)-PFI-2 has significantly lower inhibitory activity against SETD7, it is not entirely inert and can exhibit cytotoxicity at higher concentrations.[1][2][3][5] Understanding and mitigating this potential cytotoxicity is crucial for generating reliable and reproducible experimental data.
The primary causes of cytotoxicity related to small molecule inhibitors like this compound in cell culture include:
-
Off-target effects: At higher concentrations, the compound may interact with other cellular targets, leading to unintended biological consequences and cell death.
-
Solvent toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at certain concentrations.[6]
-
Compound precipitation: Poor solubility can lead to the formation of compound precipitates that can be toxic to cells.
-
Sub-optimal experimental conditions: Factors such as high compound concentration, prolonged incubation times, and poor cell health can exacerbate cytotoxicity.[7]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and minimize cytotoxicity observed during experiments with this compound.
Issue 1: Excessive Cell Death Observed After Treatment
Question: I am observing significant cell death in my cultures treated with this compound, even though it is supposed to be the inactive control. What steps should I take?
Answer: Follow this troubleshooting workflow to identify and resolve the issue:
Caption: Troubleshooting workflow for excessive cell death.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: As this compound is a negative control, it should ideally be used at the same concentration as its active counterpart, (R)-PFI-2, to ensure a valid comparison. However, if cytotoxicity is a concern, it is crucial to determine the maximum non-toxic concentration. A good starting point for a dose-response experiment is to test a range of concentrations from low micromolar to the highest concentration used for the active compound.
Q2: How can I determine the optimal, non-toxic concentration of this compound?
A2: A dose-response experiment is the most effective method. This involves treating your cells with a serial dilution of this compound and measuring cell viability after a fixed incubation period. This will allow you to determine the concentration that results in 50% cell death (TC50) and select a working concentration well below this value.
Q3: Could the solvent be the cause of the observed cytotoxicity?
A3: Yes. Solvents like DMSO can be toxic to cells, especially at higher concentrations.[6] It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%.[6] Always include a vehicle control (cells treated with the same concentration of DMSO as the compound-treated cells) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.[6]
Q4: How does incubation time affect the cytotoxicity of this compound?
A4: Longer incubation times can lead to increased cytotoxicity. If you observe significant cell death, consider reducing the incubation period. A time-course experiment can help determine the optimal duration to observe the desired biological effect (or lack thereof for a negative control) without causing excessive cell death.
Q5: What are the signs of compound precipitation, and how can I avoid it?
A5: Compound precipitation can appear as small crystals or a cloudy appearance in the culture medium upon microscopic examination. To avoid this, ensure that your stock solution is fully dissolved before diluting it in your culture medium. It is also good practice to prepare fresh dilutions for each experiment from a frozen stock solution. This compound is soluble in DMSO and ethanol.[3][8]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the cytotoxic potential of this compound using an MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. Also, prepare a 2x vehicle control.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions and the vehicle control. This will result in a 1x final concentration. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the TC50 value.
| Parameter | Recommendation |
| Cell Seeding Density | Varies by cell type; aim for 50-70% confluency at the end of the assay. |
| Concentration Range | Start with a wide range (e.g., 0.1 µM to 100 µM) |
| Incubation Time | 24, 48, or 72 hours |
| Vehicle Control | Same concentration of DMSO as the highest compound concentration. |
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells lysed to achieve maximum LDH release).
| Parameter | Recommendation |
| Positive Control | Cells treated with a lysis buffer provided in the kit. |
| Negative Control | Vehicle-treated cells. |
| Concentration Range | Start with a wide range (e.g., 0.1 µM to 100 µM) |
| Incubation Time | 24, 48, or 72 hours |
Signaling Pathways and Visualizations
While (S)-PFI-2 is the inactive enantiomer, its active counterpart, (R)-PFI-2, targets SETD7, which has been shown to play a role in the Hippo signaling pathway by methylating the transcriptional coactivator YAP.[5][8][9][10] Inhibition of SETD7 by (R)-PFI-2 leads to changes in YAP localization and activity.[8] Understanding this pathway can provide context for the intended use of (S)-PFI-2 as a negative control.
Caption: Role of SETD7 in the Hippo signaling pathway.
By following these guidelines and protocols, researchers can effectively minimize the cytotoxicity of this compound and ensure the integrity and reliability of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. glpbio.cn [glpbio.cn]
- 5. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of (S)-PFI-2 hydrochloride in solution
Technical Support Center: (S)-PFI-2 Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7.[1][2] With an IC50 value of 1.0 μM, it is approximately 500-fold less active than the (R)-enantiomer (IC50 = 2 nM).[1][3][4] Due to its minimal inhibitory activity, this compound serves as an ideal negative control in experiments to ensure that the observed effects are due to the specific inhibition of SETD7 by the active compound, (R)-PFI-2.[2][5]
Q2: What is the best solvent for preparing high-concentration stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6] It is soluble up to 100 mM in DMSO.[3][6] For consistent results, it is crucial to use high-purity, anhydrous DMSO, as moisture can reduce solubility and promote degradation, especially during storage.[7]
Ethanol is another option, but the solubility is significantly lower, typically around 20 mM.[3][6]
Q3: My this compound solution has a precipitate. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue and suggests that the compound's solubility limit has been exceeded.[8] The flowchart below provides a step-by-step guide to troubleshoot this issue.
Q4: How should I store this compound solutions for optimal stability?
Proper storage is critical to maintain the integrity of your this compound solutions. The solid powder form is stable for years when stored at -20°C.[5][9] For solutions, storage recommendations vary based on duration.
Storage Recommendations for this compound Solutions
| Storage Duration | Temperature | Solvent | Key Considerations |
|---|---|---|---|
| Short-Term | -20°C | DMSO | Stable for up to 6 months.[4] Aliquot to avoid freeze-thaw cycles. |
| Long-Term | -80°C | DMSO | Stable for up to 1 year.[4][7] Aliquoting is highly recommended. |
Note: Always aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][10]
Q5: What is the stability of this compound in different solvents and conditions?
The stability of this compound is highest in anhydrous DMSO when stored at low temperatures. Data from various suppliers provide solubility limits, which are crucial for preparing stable stock solutions.
Solubility Data for this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
|---|---|---|---|
| DMSO | 100 mM | 53.6 mg/mL | [3][6] |
| Ethanol | 20 mM | 10.72 mg/mL | [3][6] |
| DMF | - | 5 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:1) | - | 0.5 mg/mL |[5] |
Note: The molecular weight of this compound is 535.98 g/mol .[3][6] Values may vary slightly between batches due to hydration.[3]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a stable, high-concentration stock solution.
Protocol 2: General Procedure for Assessing Solution Stability by HPLC
To empirically determine the stability of your this compound solution under specific experimental conditions (e.g., in a particular aqueous buffer or cell culture medium), a High-Performance Liquid Chromatography (HPLC) stability study is the most reliable method.[10][11]
-
Prepare Initial Sample (Time-Zero):
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO).
-
Dilute this stock solution into your experimental buffer (e.g., PBS, cell culture medium) to the final working concentration.
-
Immediately analyze an aliquot of this working solution via a validated HPLC method to establish the initial purity and peak area, which corresponds to the initial concentration.[10] This is your T=0 reference.
-
-
Store Aliquots:
-
Analyze at Time Points:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.
-
Analyze the aliquot using the same HPLC method as the time-zero sample.
-
-
Assess Degradation:
-
Compare the HPLC chromatogram of each time point to the T=0 reference.
-
Calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 peak area.
-
Look for the appearance of new peaks, which would indicate degradation products.
-
A stable solution will show minimal decrease in the parent peak area and no significant formation of new peaks over the course of the experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PFI-2 hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
best practices for storing (S)-PFI-2 hydrochloride
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the storage and handling of (S)-PFI-2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2][3] When stored properly at this temperature, it is expected to be stable for at least four years.[2] For long-term storage, it is also advisable to store it in the dark.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.[1][3] For long-term storage, it is recommended to prepare stock solutions in a suitable solvent like DMSO, aliquot them into single-use volumes, and store them at -80°C. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound. Stock solutions stored at -80°C are typically stable for up to one year.
Q3: Can I store stock solutions at -20°C?
A3: For short-term storage, stock solutions can be kept at -20°C for up to six months. However, for long-term stability, -80°C is the recommended temperature.
Q4: Is this compound sensitive to light or moisture?
Troubleshooting Guide
Q1: I observe a change in the color or appearance of my solid this compound. What should I do?
A1: A change in the physical appearance of the compound could indicate degradation or contamination. Do not use the compound in your experiments. It is advisable to discard the vial and use a fresh one. Ensure that your storage conditions have been consistently maintained at -20°C and that the container has been properly sealed.
Q2: My experimental results are inconsistent or unexpected when using a previously prepared stock solution. Could storage be the issue?
A2: Inconsistent results can be due to compound degradation. This might be caused by:
-
Improper storage temperature: Ensure your freezer maintains a stable -80°C.
-
Repeated freeze-thaw cycles: If the stock solution was not aliquoted, repeated temperature changes can degrade the compound.
-
Extended storage: If the stock solution is older than the recommended storage period (e.g., over a year at -80°C), its potency may have diminished.
It is recommended to prepare a fresh stock solution from solid material and repeat the experiment. You can also perform a quality control check, such as HPLC analysis, to assess the purity of your stock solution (see Experimental Protocols section).
Q3: I accidentally left the solid compound at room temperature for a short period. Is it still usable?
A3: While the compound is shipped at ambient temperature, suggesting short-term stability, prolonged exposure to room temperature is not recommended.[2] The stability under these conditions is not guaranteed. For critical experiments, it is safest to use a new vial of the compound that has been stored under the recommended conditions.
Quantitative Data Summary
| Parameter | Solid this compound | Stock Solution in DMSO |
| Storage Temperature | -20°C[1][2][3] | -80°C (long-term) or -20°C (short-term) |
| Shelf Life | ≥ 4 years[2] | Up to 1 year at -80°C; up to 6 months at -20°C. |
| Recommended Solvent | N/A | DMSO (up to 100 mM) or Ethanol (up to 20 mM)[1][3] |
| Handling Notes | Keep container tightly sealed. Protect from light. | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity and stability of this compound in solid form or as a stock solution.
1. Objective: To determine the percentage of intact this compound and detect the presence of any degradation products.
2. Materials:
-
This compound (sample to be tested)
-
Reference standard of this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve the this compound reference standard in DMSO to a final concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
Preparation of Sample Solution:
-
For Solid: Prepare in the same manner as the standard solution.
-
For Stock Solution: Dilute the existing stock solution with the mobile phase to the same working concentration as the standard solution.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact compound.
-
Inject the sample solution.
-
Compare the chromatograms. The purity of the sample can be calculated by the area percentage of the main peak relative to the total peak area.
-
The presence of new peaks in the sample chromatogram that are not in the standard chromatogram may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for storage-related issues.
Caption: PFI-2 enantiomers and their effect on SETD7.
References
Technical Support Center: Optimizing (S)-PFI-2 Hydrochloride Experiments
Welcome to the technical support center for (S)-PFI-2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting. As this compound is the inactive enantiomer of (R)-PFI-2, a potent SETD7 inhibitor, it serves as a crucial negative control. Optimization of its use should parallel that of the active compound to ensure rigorous and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is the stereoisomer of (R)-PFI-2 and is approximately 500-fold less active against the histone methyltransferase SETD7 (also known as KMT5A).[1][2][3][4][5] Its primary role in research is to serve as a negative control in experiments involving the active inhibitor, (R)-PFI-2.[1][2][3] Using (S)-PFI-2 helps to distinguish the biological effects resulting from specific inhibition of SETD7 by (R)-PFI-2 from any potential off-target or non-specific effects of the chemical scaffold.
Q2: What is the mechanism of action of the active enantiomer, (R)-PFI-2?
(R)-PFI-2 is a potent, selective, and cell-active inhibitor of SETD7.[2] It functions as a substrate-competitive inhibitor, occupying the peptide-binding groove of SETD7 and interacting with the cofactor S-adenosylmethionine (SAM).[1][2] SETD7 is a protein lysine methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1) and various non-histone proteins, including p53 and PCNA.[6][7] By inhibiting SETD7, (R)-PFI-2 can modulate critical cellular processes such as gene expression, DNA damage response, and cell cycle progression.[6][7]
Q3: What is a typical starting concentration for this compound in cellular assays?
As a negative control, (S)-PFI-2 should be used at the same concentration as its active counterpart, (R)-PFI-2. The effective concentration of (R)-PFI-2 can vary between cell types and the biological endpoint being measured. A common starting point for (R)-PFI-2 in cellular assays is between 1-10 µM.[1] It is always recommended to perform a dose-response curve for the active compound to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO (e.g., 10 mM or higher). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No difference observed between (R)-PFI-2 and (S)-PFI-2 treated cells. | 1. Insufficient Incubation Time: The incubation period may be too short to observe the desired downstream effect. 2. Cell Line Insensitivity: The chosen cell line may not be dependent on SETD7 activity for the phenotype being studied. 3. Inactive (R)-PFI-2 Compound: The active compound may have degraded due to improper storage or handling. | 1. Perform a time-course experiment. For rapid, direct effects like changes in protein localization, 1-6 hours may be sufficient. For effects on gene expression or cell cycle, 24-72 hours may be necessary.[1] 2. Research the role of SETD7 in your cell line of interest. Consider using a positive control cell line known to be sensitive to SETD7 inhibition (e.g., MCF7 cells).[1][2] 3. Verify the activity of (R)-PFI-2 using an in vitro enzymatic assay or a well-established cellular assay. Ensure proper storage of the compound. |
| High background or non-specific effects observed with both (R)-PFI-2 and (S)-PFI-2. | 1. High Compound Concentration: The concentration used may be causing off-target effects or general cellular toxicity.[8] 2. High Vehicle (DMSO) Concentration: The concentration of the solvent may be inducing cellular stress. | 1. Perform a dose-response experiment to identify the optimal, non-toxic concentration range for (R)-PFI-2.[8] 2. Ensure the final DMSO concentration is consistent and ideally below 0.1% in all experimental conditions. |
| Variability in results between experiments. | 1. Inconsistent Cell Culture Conditions: Differences in cell confluency, passage number, or growth phase can affect experimental outcomes. 2. Inconsistent Incubation Times: Minor variations in treatment duration can lead to different results, especially in time-sensitive assays. | 1. Standardize your cell culture protocol. Use cells within a specific passage number range and ensure consistent confluency at the time of treatment. 2. Use a precise timer for all incubations and stagger the addition of the compound if processing many samples. |
Data Summary Table
The following table summarizes the inhibitory activity of (R)-PFI-2 and (S)-PFI-2 against SETD7.
| Compound | Target | IC₅₀ (in vitro) | Ki (apparent) | Notes |
| (R)-PFI-2 | SETD7 | 2.0 ± 0.2 nM | 0.33 ± 0.04 nM | Potent and selective inhibitor.[1][2][3][4][5] |
| This compound | SETD7 | 1.0 ± 0.1 µM | Not reported | Inactive enantiomer; used as a negative control.[1][2][3][4][5] |
Experimental Protocols
General Protocol for Optimizing Incubation Time
The optimal incubation time is dependent on the biological question being addressed. This protocol provides a general workflow for determining the ideal duration of treatment.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare fresh dilutions of (R)-PFI-2, (S)-PFI-2, and a vehicle control (e.g., DMSO) in your cell culture medium.
-
Time-Course Treatment: Treat the cells with the compounds for a range of time points. The selection of time points should be based on the expected kinetics of the biological process under investigation.
-
For direct target engagement (e.g., histone methylation changes): Consider short time points such as 1, 2, 4, and 8 hours.
-
For changes in gene expression: A range of 6, 12, 24, and 48 hours is a good starting point.
-
For cellular phenotype changes (e.g., cell cycle arrest, apoptosis): Longer incubations of 24, 48, 72, and 96 hours may be required.
-
-
Endpoint Analysis: At each time point, harvest the cells and perform the desired analysis (e.g., Western blot, RT-qPCR, flow cytometry).
-
Data Interpretation: Analyze the results to identify the time point at which the active (R)-PFI-2 compound shows a significant effect compared to the (S)-PFI-2 and vehicle controls. This will be your optimal incubation time for future experiments.
Western Blot Analysis of Downstream Targets
This protocol can be used to assess changes in protein levels or post-translational modifications following treatment.
-
Cell Treatment and Lysis: Treat cells with (R)-PFI-2, (S)-PFI-2, or vehicle for the optimized incubation time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against your target of interest (e.g., p53, cleaved PARP, H4K20me1) overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and capture the image using a digital imaging system or X-ray film.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of SETD7 inhibition on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with (R)-PFI-2, (S)-PFI-2, or vehicle for the desired time (e.g., 24-72 hours). Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[13]
-
Data Acquisition: Incubate in the dark for 30 minutes at room temperature before analyzing the samples on a flow cytometer.
-
Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.[14]
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 7. What are SETD7 inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.origene.com [cdn.origene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
how to address poor cell permeability of (S)-PFI-2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of (S)-PFI-2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is the inactive enantiomer of (R)-PFI-2, which is a potent and selective inhibitor of the lysine methyltransferase SETD7.[1] Due to its significantly lower activity (approximately 500-fold less than the R-enantiomer), (S)-PFI-2 serves as an excellent negative control in experiments to ensure that the observed effects are due to the specific inhibition of SETD7 by the active compound and not due to off-target or non-specific effects of the chemical scaffold.[2][3]
Q2: I am observing a weaker than expected effect of (S)-PFI-2 in my cell-based assays. Could this be due to poor cell permeability?
A2: While the active enantiomer, (R)-PFI-2, has been reported to be cell-active with favorable permeability, it is possible that the (S)-enantiomer exhibits different physicochemical properties that could lead to lower cell permeability.[2] A weaker than expected effect is a common indicator of poor cellular uptake. Other contributing factors could include compound instability or degradation in your specific cell culture medium. It is recommended to first confirm the compound's stability before investigating permeability.
Q3: What are the key physicochemical properties of this compound?
A3: Understanding the physicochemical properties of this compound can help in designing experiments and troubleshooting. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Weight | 535.98 g/mol | [4] |
| Molecular Formula | C₂₃H₂₅F₄N₃O₃S·HCl | [4] |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol | [4] |
| Purity | ≥97% | [4] |
| Storage | Store at -20°C | [4] |
Q4: What is the mechanism of action of the active enantiomer, (R)-PFI-2, and what signaling pathway does it affect?
A4: The active enantiomer, (R)-PFI-2, is a potent inhibitor of SETD7. SETD7 is a lysine methyltransferase that has been shown to regulate the Hippo signaling pathway by methylating the transcriptional co-activator Yes-associated protein (YAP).[5][6][7][8][9] This methylation by SETD7 leads to the retention of YAP in the cytoplasm, preventing it from translocating to the nucleus and activating target gene transcription.[5][6] By inhibiting SETD7, (R)-PFI-2 prevents YAP methylation, leading to its nuclear accumulation and subsequent modulation of Hippo pathway-regulated genes.[1]
Troubleshooting Guide: Addressing Poor Cell Permeability
If you suspect that poor cell permeability is affecting your experiments with this compound, follow this step-by-step troubleshooting guide.
Step 1: Assess Passive Permeability with a PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that predicts a compound's ability to passively diffuse across a lipid membrane.[10] This is a good first step to determine if the compound has inherently poor passive permeability.
-
Objective: To measure the intrinsic passive permeability of this compound.
-
Interpretation: A low permeability coefficient in the PAMPA assay suggests that the compound's physicochemical properties are not optimal for passive diffusion across the cell membrane.
Step 2: Evaluate Permeability and Active Efflux using a Caco-2 Cell Assay
The Caco-2 permeability assay uses a monolayer of human intestinal cells that serve as a model for in vitro drug absorption. This assay can assess both passive and active transport mechanisms.
-
Objective: To determine the apparent permeability (Papp) of this compound and to investigate if it is a substrate for efflux pumps.
-
Methodology: A bidirectional Caco-2 assay should be performed, measuring permeability from the apical (A) to basolateral (B) side and from B to A.
-
Interpretation:
-
A low Papp (A-B) value indicates poor overall permeability.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps.[10]
-
Step 3: Strategies to Enhance Cellular Uptake
If the above assays confirm poor permeability, the following strategies can be employed to improve the intracellular concentration of this compound.
Option A: Utilize a Permeabilizing Agent (e.g., DMSO)
Dimethyl sulfoxide (DMSO) is a common solvent that can increase membrane permeability at certain concentrations.[11][12][13]
-
Mechanism: At low concentrations, DMSO can thin the cell membrane, and at higher concentrations, it can induce the formation of transient water pores, facilitating the entry of small molecules.[12]
-
Caution: High concentrations of DMSO can be toxic to cells. It is crucial to perform a dose-response experiment to find the optimal, non-toxic concentration for your cell line.
Option B: Inhibit Efflux Pumps (e.g., with Verapamil)
If the Caco-2 assay indicates active efflux, co-incubation with an efflux pump inhibitor like verapamil can increase the intracellular concentration of your compound.[14]
-
Mechanism: Verapamil is a known inhibitor of P-glycoprotein (P-gp), a common efflux pump.[14] By blocking the pump, verapamil prevents the extrusion of the compound from the cell.
-
Application: This strategy is particularly useful if you have identified that (S)-PFI-2 is a substrate for an efflux pump.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for conducting a PAMPA experiment.
-
Prepare the PAMPA "Sandwich": A 96-well filter plate (donor plate) with a polyvinylidene difluoride (PVDF) membrane is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane. This is placed on top of a 96-well acceptor plate containing buffer.
-
Prepare Solutions:
-
Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS with a small percentage of DMSO to aid solubility) to the desired concentration.
-
Acceptor Solution: Fill the wells of the acceptor plate with buffer.
-
-
Assay Procedure:
-
Add the donor solution containing this compound to the wells of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification: After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the measured concentrations and known parameters of the assay system.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the key steps for a bidirectional Caco-2 assay.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral chamber and analyze the concentration of the compound.
-
-
Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is then determined by dividing Papp (B-A) by Papp (A-B).
Visualizations
Caption: SETD7-Hippo Signaling Pathway and the effect of (R)-PFI-2.
Caption: Troubleshooting workflow for poor cell permeability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. Control of the hippo pathway by Set7-dependent methylation of Yap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. SETD7 regulates chondrocyte differentiation and glycolysis via the Hippo signaling pathway and HIF‑1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SETD7 regulates chondrocyte differentiation and glycolysis via the Hippo signaling pathway and HIF-1α - ProQuest [proquest.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Specificity of SETD7 Inhibition: A Comparative Guide to (S)-PFI-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-PFI-2 hydrochloride and its active enantiomer, (R)-PFI-2, for the study of SETD7 (also known as KMT7), a protein lysine methyltransferase involved in regulating numerous cellular processes. Understanding the specificity of chemical probes is paramount for the accurate interpretation of experimental results. Here, we present quantitative data, experimental protocols, and logical workflows to objectively assess the specificity of these compounds for SETD7.
Introduction to SETD7 and the PFI-2 Chemical Probes
SET domain-containing protein 7 (SETD7) is a methyltransferase that targets both histone and non-histone proteins, including p53, DNMT1, and YAP, thereby influencing gene transcription, DNA repair, and signaling pathways.[1][2] Given its role in various diseases, including cancer and diabetes, the development of potent and selective inhibitors is of high interest.[3][4]
The chemical probe (R)-PFI-2 is a potent, selective, and cell-active inhibitor of SETD7.[1] Its enantiomer, this compound, is designed to serve as a crucial negative control. An ideal negative control should be structurally as close as possible to the active probe but exhibit significantly lower or no activity against the intended target. This allows researchers to confirm that the observed biological effects of the active compound are indeed due to the inhibition of the target and not from off-target interactions.[5]
Quantitative Comparison of PFI-2 Enantiomers
The primary validation of specificity comes from the direct comparison of inhibitory activity against SETD7. (R)-PFI-2 demonstrates sub-nanomolar potency, whereas (S)-PFI-2 is approximately 500-fold less active, establishing it as an excellent negative control for cellular experiments.[1][5][6]
| Compound | Target | IC50 | Ki (app) | Selectivity |
| This compound | SETD7 | 1.0 µM[1][5] | N/A | Negative Control |
| (R)-PFI-2 | SETD7 | 2.0 nM[1][7][8] | 0.33 nM[1][6] | >1000-fold vs. 18 other methyltransferases[1][8] |
Comparison with Alternative SETD7 Inhibitors
To provide a broader context, the potency of (R)-PFI-2 is compared here with other published small-molecule inhibitors of SETD7.
| Compound | IC50 against SETD7 | Notes |
| (R)-PFI-2 | 2.0 nM[1][7][8] | Highly potent and selective chemical probe. |
| Cyproheptadine | 3.4 µM[3] | A clinically approved antihistamine, repurposed as a SETD7 inhibitor.[9] |
| 2-hydroxycyproheptadine | 0.41 µM[3] | An analogue of cyproheptadine with improved potency. |
| DC-S303 | 1.1 µM[10] | Identified through scaffold hopping and similarity searches.[10] |
Experimental Protocols for Specificity Validation
Validating inhibitor specificity requires a multi-faceted approach, combining biochemical, cellular, and proteome-wide techniques.
Biochemical Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of SETD7 and its inhibition by the compound of interest. It is the gold standard for determining in vitro potency (IC50).
Principle: The assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate peptide (e.g., a peptide derived from histone H3).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SETD7 enzyme, a suitable peptide substrate (e.g., H3 peptide), and [³H]-SAM in an appropriate assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound ((S)-PFI-2 or (R)-PFI-2) or vehicle control (e.g., DMSO) to the reaction wells.
-
Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Separation: Transfer the reaction mixture to a filter paper or membrane that captures the radiolabeled peptide substrate while unbound [³H]-SAM is washed away.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a radiometric biochemical assay to determine inhibitor potency (IC50).
Cellular Target Engagement Assay (Chemoproteomics)
This method confirms that the inhibitor binds to its intended target, endogenous SETD7, within a complex cellular environment.
Principle: A biotinylated version of the active compound is used as a "bait" to pull down its protein targets from a cell lysate. Pre-treatment of cells with the non-biotinylated inhibitor will compete for binding, reducing the amount of target protein pulled down.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MCF7) and treat them with increasing concentrations of the test inhibitor ((R)-PFI-2) or the negative control ((S)-PFI-2) for a defined period (e.g., 1-5 hours).
-
Cell Lysis: Harvest the cells and prepare a whole-cell lysate under non-denaturing conditions.
-
Affinity Pulldown: Add a biotinylated analogue of the inhibitor (e.g., PFI-766) and streptavidin-coated magnetic beads to the lysates. Incubate to allow the biotinylated probe to bind to its targets and subsequently to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE and analyze for the presence of SETD7 using Western blotting.
-
Interpretation: A dose-dependent decrease in the amount of SETD7 pulled down in cells pre-treated with (R)-PFI-2 demonstrates specific target engagement.[1][2] Little to no competition should be observed with (S)-PFI-2 treatment.
Caption: Chemoproteomics workflow to validate cellular target engagement of an inhibitor.
Downstream Pathway Analysis (Hippo Signaling)
This cellular assay validates that inhibiting the target's enzymatic activity leads to a functional consequence on a known signaling pathway. SETD7 is known to methylate and regulate YAP, a key transcriptional coactivator in the Hippo pathway.[1][2]
Principle: Inhibition of SETD7 by (R)-PFI-2 is expected to phenocopy the effects of SETD7 genetic deletion, which leads to increased nuclear localization of YAP.[2][6]
Protocol:
-
Cell Treatment: Treat confluent cells (e.g., MCF7) with (R)-PFI-2, the negative control (S)-PFI-2, or a vehicle control for a short duration (e.g., 30 minutes).
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an antibody against YAP and a nuclear counterstain (e.g., DAPI).
-
Microscopy: Acquire images using fluorescence microscopy.
-
Analysis: Quantify the subcellular localization of YAP (nuclear vs. cytoplasmic). A significant increase in the nuclear-to-cytoplasmic ratio of YAP in (R)-PFI-2-treated cells, but not in (S)-PFI-2-treated cells, confirms a specific on-target effect.[2]
Caption: Simplified diagram of SETD7's role in the Hippo signaling pathway via YAP regulation.
Conclusion
The validation of this compound as a specific negative control for its active enantiomer, (R)-PFI-2, is robustly supported by quantitative biochemical data demonstrating a 500-fold difference in potency against SETD7. For researchers investigating the biological functions of SETD7, the combined use of (R)-PFI-2 and (S)-PFI-2 is essential. This pairing allows for rigorous control experiments, ensuring that the observed cellular phenotypes are a direct consequence of SETD7 methyltransferase inhibition rather than off-target effects. The experimental protocols outlined above provide a clear framework for validating these tools in any specific biological context.
References
- 1. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. medrxiv.org [medrxiv.org]
- 5. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification and Characterizations of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Scaffold Hopping- and 2D-Molecular Fingerprint-Based Similarity Search - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SETD7 Inhibitors: (S)-PFI-2 Hydrochloride in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-PFI-2 hydrochloride and other inhibitors of SETD7, a lysine methyltransferase implicated in various cellular processes and disease states. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and experimental workflows.
SETD7 (SET domain containing lysine methyltransferase 7), also known as KMT7, is a protein lysine methyltransferase that targets both histone and non-histone substrates. Its involvement in diverse signaling pathways, including the Hippo pathway, and its implications in cancer, diabetes, and inflammatory diseases have made it an attractive target for therapeutic intervention.[1][2] A range of small molecule inhibitors have been developed to probe its function and explore its therapeutic potential.
Quantitative Comparison of SETD7 Inhibitors
This compound is the less active enantiomer of the potent and selective SETD7 inhibitor, (R)-PFI-2. Due to its significantly lower inhibitory activity, this compound is often utilized as a negative control in experiments to ensure that the observed effects of (R)-PFI-2 are due to specific SETD7 inhibition. The following table provides a comparative summary of the in vitro potency of this compound and other notable SETD7 inhibitors.
| Inhibitor | IC50 (µM) | Assay Type | Notes |
| This compound | ~1.0 | Enzymatic Assay | Negative control for (R)-PFI-2. |
| (R)-PFI-2 | 0.002 | Enzymatic Assay | Potent and selective inhibitor. |
| Cyproheptadine | 1.0 - 4.88 | Various Assays | Also a histamine H1 and serotonin 5-HT2A receptor antagonist.[3][4] |
| DC-S100 | - | Virtual Screening Hit | Lead compound for further optimization.[5] |
| DC-S238 | 4.88 | Enzymatic Assay | Shows selectivity over other methyltransferases.[5] |
| DC-S239 | 4.59 | Enzymatic Assay | Shows selectivity over other methyltransferases.[5] |
| Compound 16 (from virtual screen) | 6.02 | Enzymatic Assay | Identified through a virtual screening program.[6] |
| Compound 23 (from similarity search) | 1.96 | Enzymatic Assay | Derived from a similarity search based on Compound 16.[6][7] |
| DC-S285 | 9.3 | Enzymatic Assay | Identified from scaffold hopping and similarity searches based on DC-S239.[8][9] |
| DC-S303 | 1.1 | Enzymatic Assay | Identified from a second-round similarity search based on DC-S285.[8][9] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay technology, substrate concentration, and enzyme preparation.
Experimental Protocols
The determination of inhibitor potency is critical for comparative analysis. Below are detailed methodologies for two common types of assays used to evaluate SETD7 inhibitors.
Fluorescence-Based SETD7 Inhibition Assay
This assay measures the enzymatic activity of SETD7 by detecting a fluorescent product generated from a synthetic substrate.
a. Materials:
-
Recombinant human SETD7 enzyme
-
SETD7 peptide substrate (e.g., a peptide derived from a known substrate like p53 or histone H3)
-
S-Adenosyl-L-methionine (SAM) as a methyl donor
-
A detection reagent that produces a fluorescent signal upon enzymatic reaction (e.g., a coupled enzyme system that produces hydrogen peroxide, which is then detected by a fluorescent probe like Amplex Red).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
384-well black microplates
-
Fluorescence plate reader
b. Protocol:
-
Prepare a serial dilution of the test inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
In the microplate wells, add a small volume of the diluted inhibitor or control.
-
Add the SETD7 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the peptide substrate and SAM to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for a short period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10][11][12][13]
MALDI-TOF Mass Spectrometry-Based SETD7 Inhibition Assay
This label-free method directly measures the methylation of a peptide substrate by detecting the mass shift.
a. Materials:
-
Recombinant human SETD7 enzyme
-
SETD7 peptide substrate
-
S-Adenosyl-L-methionine (SAM)
-
Assay buffer
-
Test inhibitors dissolved in a suitable solvent
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
b. Protocol:
-
Prepare reaction mixtures containing the SETD7 enzyme, peptide substrate, SAM, and varying concentrations of the test inhibitor in the assay buffer.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reactions, for example, by adding an acid like trifluoroacetic acid (TFA).
-
Mix a small aliquot of each reaction with the MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the matrix and the peptide.
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the masses of the unmethylated and methylated peptide substrates.
-
Quantify the extent of methylation by comparing the signal intensities of the methylated and unmethylated peptide peaks.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value as described in the fluorescence-based assay protocol.
Visualizing Key Concepts
SETD7 Signaling Pathway
SETD7 plays a crucial role in the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[14][15][16] SETD7 can methylate and regulate the activity of Yes-associated protein (YAP), a critical downstream effector of the Hippo pathway.
Caption: SETD7's role in the Hippo signaling pathway.
Experimental Workflow for IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) for a compound like this compound follows a standardized workflow.[10]
Caption: General workflow for IC50 determination of SETD7 inhibitors.
References
- 1. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SETD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. d-nb.info [d-nb.info]
- 4. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Pharmacophore- and Docking-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational discovery and biological evaluation of novel inhibitors targeting histone-lysine N-methyltransferase SET7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterizations of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Scaffold Hopping- and 2D-Molecular Fingerprint-Based Similarity Search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterizations of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Scaffold Hopping-… [ouci.dntb.gov.ua]
- 10. courses.edx.org [courses.edx.org]
- 11. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nrel.colostate.edu [nrel.colostate.edu]
- 13. mdpi.com [mdpi.com]
- 14. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 16. Control of the hippo pathway by Set7-dependent methylation of Yap - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-PFI-2 Hydrochloride and its Inactive Enantiomer (R)-PFI-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activities of the potent SETD7 inhibitor, (R)-PFI-2, and its inactive enantiomer, (S)-PFI-2 hydrochloride. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies of the SET domain-containing lysine methyltransferase 7 (SETD7).
Introduction
SETD7 is a protein lysine methyltransferase implicated in various cellular processes, including transcriptional regulation and cell cycle control.[1] Small molecule inhibitors of SETD7 are valuable tools for elucidating its biological functions and therapeutic potential. (R)-PFI-2 has emerged as a first-in-class, potent, and selective cell-active inhibitor of SETD7.[2][3][4][5][6] In contrast, its enantiomer, (S)-PFI-2, is approximately 500-fold less active, rendering it an excellent negative control for in vitro and in vivo experiments.[2][3][4] This guide will delve into the quantitative differences in their activity, the experimental protocols used to assess them, and the signaling pathways they affect.
Data Presentation: Quantitative Comparison of (R)-PFI-2 and (S)-PFI-2
The following table summarizes the key quantitative data comparing the inhibitory activity of the two enantiomers against SETD7.
| Parameter | (R)-PFI-2 | This compound | Fold Difference | Reference |
| IC50 | 2.0 ± 0.2 nM | 1.0 ± 0.1 µM | ~500x | [3][4][7][8] |
| Kiapp | 0.33 ± 0.04 nM | Not Reported | - | [3][4] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kiapp (apparent inhibition constant) is another measure of inhibitor potency.
Mechanism of Action and Cellular Effects
(R)-PFI-2 exhibits a cofactor-dependent and substrate-competitive inhibitory mechanism.[2][4] It achieves its potency by occupying the substrate peptide binding groove of SETD7, including the catalytic lysine-binding channel, and making direct contact with the donor methyl group of the cofactor, S-adenosylmethionine (SAM).[2][4]
In cellular contexts, (R)-PFI-2 has been shown to modulate the Hippo signaling pathway by affecting the transcriptional coactivator Yes-associated protein (YAP).[2][3] Treatment of cells with (R)-PFI-2 phenocopies the effects of SETD7 deficiency, leading to alterations in YAP localization and the regulation of YAP target genes.[2][3]
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical relationship of (R)-PFI-2 and (S)-PFI-2 activity on SETD7.
Caption: Experimental workflow for in vitro SETD7 inhibition assay.
Caption: Simplified Hippo signaling pathway modulation by (R)-PFI-2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to differentiate (R)-PFI-2 and (S)-PFI-2.
In Vitro SETD7 Radioactivity-Based Inhibition Assay
This assay quantitatively measures the enzymatic activity of SETD7 and the inhibitory potential of compounds.
1. Reagents and Materials:
- Recombinant human SETD7 enzyme
- Histone H3 (1-25) peptide substrate
- [3H]-S-adenosylmethionine (SAM) as the methyl donor
- (R)-PFI-2 and this compound
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
- Scintillation cocktail
- Microplates (e.g., 96-well)
- Scintillation counter
2. Procedure:
- Prepare serial dilutions of (R)-PFI-2 and (S)-PFI-2 in DMSO.
- In a microplate, add the assay buffer, SETD7 enzyme, and the test compounds.
- Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [3H]-SAM.
- Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding an acid (e.g., trichloroacetic acid).
- Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
- Wash the filter plate to remove unincorporated [3H]-SAM.
- Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment.
1. Reagents and Materials:
- MCF7 cells (or other suitable cell line)
- (R)-PFI-2 and this compound
- Cell lysis buffer
- Antibodies against SETD7 and a loading control (e.g., GAPDH)
- SDS-PAGE and Western blotting reagents and equipment
2. Procedure:
- Treat cultured cells with either vehicle (DMSO), (R)-PFI-2, or (S)-PFI-2 for a specified time.
- Harvest the cells and resuspend them in a buffer.
- Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
- Lyse the cells by freeze-thawing.
- Separate the soluble and precipitated protein fractions by centrifugation.
- Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-SETD7 antibody.
- The binding of (R)-PFI-2 to SETD7 is expected to stabilize the protein, resulting in a higher amount of soluble SETD7 at elevated temperatures compared to the vehicle or (S)-PFI-2 treated cells.
Chemoproteomics with Biotinylated (R)-PFI-2
This method is employed to confirm the interaction of (R)-PFI-2 with endogenous SETD7 in cells.[2]
1. Reagents and Materials:
- Biotinylated derivative of (R)-PFI-2
- MCF7 cells
- (R)-PFI-2 (for competition)
- Streptavidin-coated beads
- Cell lysis buffer
- SDS-PAGE and Western blotting reagents
2. Procedure:
- Pre-treat MCF7 cells with increasing concentrations of (R)-PFI-2.
- Lyse the cells and incubate the lysates with the biotinylated (R)-PFI-2 probe.
- Capture the probe-protein complexes using streptavidin-coated beads.
- Wash the beads to remove non-specific binders.
- Elute the bound proteins and analyze them by Western blotting for the presence of SETD7.
- A dose-dependent decrease in the amount of SETD7 pulled down in the presence of competing (R)-PFI-2 confirms specific binding.[2]
Conclusion
The stark difference in inhibitory potency between (R)-PFI-2 and this compound underscores the stereospecificity of the SETD7 active site. (R)-PFI-2 serves as a potent and selective chemical probe to investigate the biological roles of SETD7, while (S)-PFI-2 is an indispensable negative control to ensure that the observed effects are due to the specific inhibition of SETD7 and not off-target or non-specific compound effects. The experimental protocols and data presented in this guide provide a framework for the rigorous use of these enantiomers in research and drug discovery.
References
- 1. Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. [PDF] (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Control Experiments for (S)-PFI-2 Hydrochloride Studies
In the realm of chemical biology and drug discovery, the use of precise molecular probes is essential for dissecting complex biological processes. (S)-PFI-2 hydrochloride serves as a critical negative control for its potent and selective enantiomer, (R)-PFI-2, an inhibitor of the histone methyltransferase SETD7. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to ensure the rigorous application of (S)-PFI-2 in research, thereby strengthening the validity of experimental findings.
The Critical Role of the Negative Control
This compound is the less active enantiomer of (R)-PFI-2.[1][2] The primary purpose of using (S)-PFI-2 in parallel with its active counterpart is to differentiate the on-target effects resulting from the specific inhibition of SETD7 from any off-target or non-specific effects of the chemical scaffold.[1] An ideal negative control should be structurally as similar as possible to the active probe but demonstrate significantly reduced or no activity against the intended target. (S)-PFI-2 fits this description perfectly, being approximately 500-fold less potent in inhibiting SETD7 than (R)-PFI-2.[1][3][4][5]
Comparative Activity of (S)-PFI-2 and (R)-PFI-2
The differential activity of the two enantiomers is most clearly demonstrated by their half-maximal inhibitory concentration (IC50) values in biochemical assays. This quantitative data is crucial for establishing the suitability of (S)-PFI-2 as a negative control.
| Compound | Target | IC50 | Fold Difference | Reference |
| (R)-PFI-2 hydrochloride | SETD7 | 2.0 ± 0.2 nM | - | [1][3][4][6][7] |
| This compound | SETD7 | 1.0 ± 0.1 µM | ~500x | [1][3][4][6][7] |
This significant disparity in inhibitory activity underscores the value of (S)-PFI-2 as a tool to ensure that the observed biological effects in experiments using (R)-PFI-2 are indeed due to the inhibition of SETD7.
Experimental Protocols
To validate the on-target activity of (R)-PFI-2 and the relative inactivity of (S)-PFI-2, researchers can employ a variety of biochemical and cellular assays.
Biochemical Assay: SETD7 Inhibition via AlphaLISA
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay suitable for measuring enzyme activity and inhibition in a high-throughput format.
Objective: To quantify the enzymatic activity of SETD7 in the presence of varying concentrations of (S)-PFI-2 and (R)-PFI-2 and determine their respective IC50 values.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.8, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20.[8]
-
Enzyme: Recombinant human SETD7.
-
Substrate: Biotinylated histone H3 (1-21) peptide.[8]
-
Cofactor: S-(5'-Adenosyl)-L-methionine (SAM).[8]
-
Inhibitors: Serial dilutions of this compound and (R)-PFI-2 hydrochloride in assay buffer.
-
Detection Reagents: Anti-methyl-Histone H3 Lysine 4 (H3K4me1) AlphaLISA Acceptor beads and Streptavidin Donor beads.[8]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the inhibitor dilutions or assay buffer (for control wells) to the plate.[8]
-
Add 2.5 µL of the SETD7 enzyme solution.[8]
-
Initiate the enzymatic reaction by adding 2.5 µL of a mix containing the biotinylated H3 peptide and SAM.[8]
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 5 µL of the AlphaLISA Acceptor beads.[8]
-
Incubate for 60 minutes at room temperature.[8]
-
Add 10 µL of the Streptavidin Donor beads under subdued light.[8]
-
Incubate for 30 minutes in the dark at room temperature.[8]
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Cellular Assay: Western Blot for Target Engagement
Western blotting can be used to assess the downstream consequences of SETD7 inhibition in a cellular context by measuring changes in the methylation status of its substrates.
Objective: To determine if treatment with (R)-PFI-2, but not (S)-PFI-2, leads to a decrease in the methylation of a known SETD7 substrate in cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MCF7, HEK293) to approximately 80% confluency.
-
Treat the cells with varying concentrations of (R)-PFI-2, a high concentration of (S)-PFI-2 (e.g., 10-20 µM), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the methylated form of a known SETD7 substrate (e.g., mono-methylated p53 or TAF7) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Compare the levels of the methylated substrate relative to the total substrate and loading control across the different treatment conditions. A significant decrease should be observed with (R)-PFI-2 treatment, while the (S)-PFI-2 and vehicle controls should show minimal change.
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathway of SETD7 and the experimental logic.
References
- 1. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. SETD7 Promotes Cell Proliferation and Migration via Methylation-mediated TAF7 in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone-lysine N-methyltransferase SETD7 is a potential serum biomarker for colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Cellular Target Engagement of (S)-PFI-2 Hydrochloride
This guide provides a detailed comparison of established methods to confirm the cellular target engagement of (S)-PFI-2 hydrochloride, a crucial negative control for its active enantiomer, (R)-PFI-2, a potent inhibitor of the lysine methyltransferase SETD7. For researchers, scientists, and drug development professionals, validating that a compound interacts with its intended target within a cell is a critical step in preclinical development. This ensures that the observed biological effects are a direct consequence of on-target activity.
This compound serves as an ideal negative control because it is structurally almost identical to the active inhibitor but is significantly less potent, exhibiting an IC50 of 1.0 μM against SETD7, approximately 500 times weaker than the (R)-PFI-2 enantiomer (IC50 ≈ 2.0 nM).[1][2] Therefore, a direct comparison of the cellular effects of these two enantiomers is the gold standard for confirming on-target activity of (R)-PFI-2. The primary target, SETD7, is a well-characterized methyltransferase that monomethylates histone H3 on lysine 4 (H3K4me1) and a variety of non-histone proteins, playing a key role in the regulation of gene transcription and other cellular processes.[3][4][5]
This guide compares direct and indirect methods to confirm target engagement, providing detailed protocols and expected outcomes when using this compound as a negative control.
Comparative Analysis of Target Engagement Methodologies
The most robust validation of target engagement involves a combination of methods that assess both direct physical binding and the downstream functional consequences of target inhibition.
| Method | Principle | Data Type | Key Reagents | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[6][7] | Quantitative (Western Blot band intensity or luminescence/fluorescence) | Specific antibody for SETD7 | Direct evidence of target binding in intact cells; Label-free.[6] | Lower throughput for Western Blot readout; Requires optimization of heat shock conditions.[8][9] |
| Downstream Histone Methylation Assay | Inhibition of SETD7's methyltransferase activity leads to a reduction in H3K4me1 levels.[4][10] | Semi-Quantitative (Western Blot band intensity) | Specific antibodies for H3K4me1 and total Histone H3 | Measures a direct functional consequence of target inhibition; Relatively straightforward protocol. | Indirect evidence of target binding; Histone methylation can be influenced by other enzymes. |
| Chromatin Immunoprecipitation (ChIP)-qPCR | Measures the change in SETD7-mediated H3K4me1 enrichment at the promoter of a specific target gene.[4][11] | Quantitative (Fold enrichment over control) | Specific antibodies for H3K4me1; Validated primers for target gene promoter | Provides gene-specific functional confirmation of target engagement; High specificity. | Technically demanding and multi-step protocol; Requires knowledge of downstream target genes. |
Method 1: Cellular Thermal Shift Assay (CETSA) - The Direct Binding Approach
CETSA is a powerful biophysical method that directly assesses the physical interaction between a ligand and its target protein in a cellular environment.[6][7] The principle is that the binding of a compound, such as (R)-PFI-2, stabilizes the target protein (SETD7), making it more resistant to heat-induced denaturation. The inactive (S)-PFI-2 should not provide this stabilization.
Caption: CETSA workflow for assessing target engagement.
Experimental Protocol: CETSA
-
Cell Treatment: Plate cells (e.g., HEK293, MCF7) and grow to 80-90% confluency. Treat cells with the desired concentrations of (R)-PFI-2, this compound (e.g., 1-10 µM), and a vehicle control (e.g., DMSO) for 1-4 hours.
-
Cell Harvest and Lysis: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Heat Treatment: Aliquot the cell lysate for each treatment condition into separate PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Resolve the soluble protein fractions by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for SETD7. Use a suitable secondary antibody and visualize the bands.
-
Data Analysis: Quantify the band intensities for SETD7 at each temperature relative to the non-heated control for each treatment condition. Plot the percentage of soluble SETD7 against temperature to generate melting curves. A positive result is a rightward shift in the melting curve for (R)-PFI-2-treated cells compared to vehicle and (S)-PFI-2-treated cells.
Expected Quantitative Data
| Temperature | % Soluble SETD7 (Vehicle) | % Soluble SETD7 ((S)-PFI-2) | % Soluble SETD7 ((R)-PFI-2) |
| 40°C | 100% | 100% | 100% |
| 49°C | 85% | 83% | 98% |
| 52°C | 50% (Tm) | 48% | 85% |
| 55°C | 25% | 27% | 60% (Tm Shift) |
| 58°C | 10% | 12% | 35% |
Method 2: Downstream Histone Methylation - The Functional Approach
A direct functional consequence of SETD7 inhibition is the reduction of methylation on its substrates. The monomethylation of Histone H3 at Lysine 4 (H3K4me1) is a well-established mark deposited by SETD7.[4][10] This method uses Western blotting to measure global changes in H3K4me1 levels in cells.
Caption: SETD7 pathway showing inhibition by (R)-PFI-2.
Experimental Protocol: Western Blot for H3K4me1
-
Cell Treatment: Culture cells and treat with (R)-PFI-2, this compound (e.g., 1-10 µM), and a vehicle control for a longer duration suitable for observing changes in histone marks (e.g., 24-48 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit to enrich for histone proteins.
-
Quantification: Quantify the extracted histone protein concentration using a suitable assay (e.g., Bradford or BCA).
-
Western Blot Analysis: Separate equal amounts of histone extracts on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended). Transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K4me1. Subsequently, strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Data Analysis: Quantify the band intensities for H3K4me1 and total H3. Normalize the H3K4me1 signal to the total H3 signal for each sample. A positive result is a significant decrease in normalized H3K4me1 levels in (R)-PFI-2-treated cells compared to vehicle and (S)-PFI-2-treated cells.
Expected Quantitative Data
| Treatment | Relative H3K4me1 / Total H3 Intensity | Fold Change vs. Vehicle |
| Vehicle | 1.00 | 1.0 |
| (S)-PFI-2 (10 µM) | 0.95 | 0.95 |
| (R)-PFI-2 (10 µM) | 0.30 | 0.30 |
Method 3: Chromatin Immunoprecipitation (ChIP)-qPCR - The Gene-Specific Approach
ChIP followed by quantitative PCR (qPCR) allows for the investigation of SETD7 activity at specific gene promoters. By immunoprecipitating the H3K4me1 mark, one can quantify its abundance at the promoter of a known SETD7 target gene. Inhibition of SETD7 with (R)-PFI-2 should lead to a reduction in this mark at the specific locus.[4][10]
Caption: Logic diagram comparing target engagement methods.
Experimental Protocol: ChIP-qPCR
-
Cell Treatment and Cross-linking: Treat cells as in the Western blot protocol (e.g., 24-48 hours). Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with protein A/G beads. Incubate a portion of the lysate overnight at 4°C with an antibody specific for H3K4me1. Use a non-specific IgG as a negative control. Save a small aliquot of the lysate as the "input" control.
-
IP Capture and Washes: Capture the antibody-chromatin complexes using protein A/G beads. Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Purify the DNA from the input and immunoprecipitated samples.
-
qPCR Analysis: Perform qPCR using primers designed to amplify a promoter region of a known SETD7 target gene (e.g., SEMA3G).[4] Analyze the data using the percent input method. A positive result is a significant reduction in the enrichment of H3K4me1 at the target promoter in (R)-PFI-2 treated cells.
Expected Quantitative Data
| Treatment | Target Promoter (% Input Enrichment for H3K4me1) |
| Vehicle | 2.5% |
| (S)-PFI-2 (10 µM) | 2.3% |
| (R)-PFI-2 (10 µM) | 0.8% |
| IgG Control | 0.1% |
Conclusion
Confirming the cellular target engagement of a chemical probe is fundamental to interpreting experimental results correctly. For the SETD7 inhibitor (R)-PFI-2, its inactive enantiomer, this compound, provides an indispensable tool for these validation studies. A multi-pronged approach is recommended for the most conclusive results. The Cellular Thermal Shift Assay (CETSA) offers direct, physical evidence of target binding within the cell. This should be complemented with functional assays, such as Western blotting for the downstream H3K4me1 mark or ChIP-qPCR for gene-specific validation, to demonstrate that target binding translates into a functional consequence. In all assays, the differential effect between the potent (R)-PFI-2 and the inactive (S)-PFI-2 is the key determinant of on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.cn [glpbio.cn]
- 4. medrxiv.org [medrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. SETD7 drives cardiac lineage commitment through stage-specific transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SETD7 Inhibition: (S)-PFI-2 Hydrochloride vs. siRNA Knockdown
Introduction
SET domain-containing lysine methyltransferase 7 (SETD7) is a crucial enzyme that catalyzes the monomethylation of both histone and non-histone proteins.[1][2] Initially identified for its role in methylating histone H3 at lysine 4 (H3K4me1), a mark associated with active gene transcription, SETD7 is now known to target over 30 non-histone substrates.[3][4][5] These targets include key regulators of cellular processes like p53, NF-κB, β-catenin, and Yes-associated protein (YAP), implicating SETD7 in diverse signaling pathways that control cell cycle, differentiation, and stress responses.[1][5][6][7][8]
Given its multifaceted role, the function of SETD7 is highly context-dependent, acting as either a tumor suppressor or an oncogene in different cancers.[5][9][10] This complexity makes SETD7 an intriguing target for therapeutic intervention and basic research. Researchers looking to probe SETD7 function typically rely on two primary methods of inhibition: pharmacological inhibitors and genetic knockdown.
This guide provides a comparative analysis of these two approaches, focusing on the chemical probe PFI-2 and small interfering RNA (siRNA). We will objectively compare their mechanisms, performance, and experimental considerations, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Method 1: Pharmacological Inhibition with PFI-2 Enantiomers
Pharmacological inhibition offers a rapid, reversible, and dose-dependent method to block the enzymatic activity of a target protein. For SETD7, the PFI-2 series of inhibitors are potent and selective chemical probes.
Mechanism of Action
(R)-PFI-2 is a first-in-class, highly potent, and cell-active inhibitor of SETD7's methyltransferase activity.[11] It exhibits a unique inhibitory mechanism that is dependent on the cofactor S-adenosylmethionine (SAM) and is competitive with the substrate.[4][11] The inhibitor occupies the peptide-binding groove of SETD7, including the lysine-binding channel, effectively blocking substrate access.[11]
Crucially, its enantiomer, (S)-PFI-2 hydrochloride , is approximately 500-fold less active, making it an ideal negative control for experiments to ensure observed phenotypes are due to specific SETD7 inhibition and not off-target effects of the chemical scaffold.[4][12]
Quantitative Data: In Vitro Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of the PFI-2 enantiomers against recombinant human SETD7.
| Compound | Target | IC50 Value | Selectivity |
| (R)-PFI-2 | SETD7 | 2.0 nM[4][13] | >1000-fold over 18 other methyltransferases[4] |
| This compound | SETD7 | 1.0 µM[4][13] | Used as a negative control[14] |
Experimental Workflow: Pharmacological Inhibition
Experimental Protocol: Inhibition with PFI-2
-
Cell Culture: Plate cells (e.g., MCF7) at a desired density in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Stock Solution Preparation: Prepare 10 mM stock solutions of (R)-PFI-2 and this compound in sterile DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the stock solutions to the desired final concentrations (e.g., 1-10 µM for cellular assays) in fresh culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the inhibitors or vehicle control. Incubate the cells for the desired time period (e.g., 1, 5, or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in an appropriate buffer (e.g., RIPA buffer for Western blotting).
-
Downstream Analysis: Use the cell lysates for downstream applications such as Western blotting to check the methylation status of a known SETD7 substrate (e.g., YAP) or qPCR to analyze the expression of SETD7 target genes.
Method 2: Genetic Inhibition with siRNA Knockdown
Genetic knockdown using small interfering RNA (siRNA) is a powerful technique to deplete the cellular levels of a specific protein by targeting its mRNA for degradation.
Mechanism of Action
siRNAs are short, double-stranded RNA molecules that are introduced into cells. Inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides the complex to the complementary messenger RNA (mRNA) sequence of the target gene (SETD7). This binding leads to the cleavage and subsequent degradation of the SETD7 mRNA, preventing its translation into protein and resulting in reduced cellular levels of SETD7.
Quantitative Data: Knockdown Efficiency
The effectiveness of siRNA is measured by the percentage reduction in mRNA and protein levels. This is typically validated 24 to 72 hours post-transfection.
| Parameter | Typical Range | Validation Method |
| mRNA Knockdown | 70-95% | Quantitative Real-Time PCR (qPCR) |
| Protein Knockdown | 50-90%[15] | Western Blot |
| Duration of Effect | 3-7 days | qPCR / Western Blot |
Experimental Workflow: siRNA Knockdown
Experimental Protocol: siRNA Transfection
-
Cell Culture: The day before transfection, seed cells in a multi-well plate in antibiotic-free medium so they reach 50-70% confluency at the time of transfection.
-
Complex Formation: For each well, dilute a validated SETD7-targeting siRNA (and a non-targeting negative control siRNA) in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Incubation of Complexes: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2. The optimal time depends on the cell type and the turnover rate of the SETD7 protein.
-
Validation: Harvest a subset of cells to validate knockdown efficiency. Extract RNA for qPCR analysis of SETD7 mRNA levels and extract protein for Western blot analysis of SETD7 protein levels.
-
Functional Assay: Once knockdown is confirmed, the remaining cells can be used for downstream functional experiments.
Comparative Analysis
Choosing between a pharmacological inhibitor and siRNA knockdown depends on the specific experimental question.
| Feature | Pharmacological Inhibition ((R)-PFI-2) | siRNA Knockdown |
| Target | Protein enzymatic activity | mRNA, leading to protein depletion |
| Mechanism | Reversible binding to the active site | mRNA degradation via RNAi pathway |
| Onset of Action | Rapid (minutes to hours) | Slow (24-72 hours) |
| Duration of Effect | Dependent on compound half-life; reversible upon washout | Long-lasting (days); effectively irreversible for the experiment's duration |
| Specificity | High selectivity for SETD7 over other methyltransferases.[4] | Can have off-target effects by silencing unintended mRNAs. |
| Control | Inactive enantiomer (S)-PFI-2 provides a robust negative control. | Non-targeting (scramble) siRNA is used as a negative control. |
| Ease of Use | Simple addition to cell culture medium. | Requires transfection optimization for each cell type. |
| Application | Ideal for studying acute effects of enzymatic inhibition and for validating catalytic function. | Ideal for studying the consequences of long-term protein loss and non-catalytic (scaffolding) functions. |
SETD7 in Key Signaling Pathways
SETD7 regulates multiple signaling pathways by methylating key components. Inhibition of SETD7, either by (R)-PFI-2 or siRNA, can therefore have significant downstream consequences. The Hippo pathway, which controls organ size and cell proliferation, is a well-established example.
As shown in the diagram, SETD7-mediated methylation of YAP promotes its retention in the cytoplasm, thereby inactivating it.[1] Pharmacological or genetic inhibition of SETD7 prevents this methylation, leading to YAP accumulation in the nucleus, where it can drive the expression of pro-proliferative genes.[4][11] Studies have shown that treatment with (R)-PFI-2 phenocopies the effects of SETD7 genetic deletion on Hippo pathway signaling.[4][11][12]
Summary and Recommendations
Both pharmacological inhibition with (R)-PFI-2 and genetic knockdown with siRNA are effective and valuable methods for studying SETD7 function. The choice between them is dictated by the experimental goal.
-
Choose (R)-PFI-2 (with (S)-PFI-2 as a control) for experiments requiring:
-
Rapid and reversible inhibition to study acute signaling events.
-
Confirmation that a phenotype is dependent on the catalytic activity of SETD7.
-
Dose-response curves and temporal analysis of inhibition.
-
-
Choose siRNA knockdown (with a non-targeting control) for experiments requiring:
-
Long-term depletion of the SETD7 protein.
-
Investigation of phenotypes that may result from the loss of non-catalytic or scaffolding functions of SETD7.
-
An alternative method to validate findings from pharmacological studies.
-
By understanding the distinct advantages and methodologies of each approach, researchers can more effectively design experiments to dissect the complex and critical roles of SETD7 in health and disease.
References
- 1. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Biological processes and signal transduction pathways regulated by the protein methyltransferase SETD7 and their significance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 7. Functions of SETD7 during development, homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. glpbio.cn [glpbio.cn]
- 15. researchgate.net [researchgate.net]
Independent Validation of (S)-PFI-2 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
(S)-PFI-2 hydrochloride is characterized by its significantly lower inhibitory activity against the methyltransferase SETD7 compared to its active counterpart, (R)-PFI-2. The primary quantitative data from the initial characterization by Barsyte-Lovejoy et al. (2014) is presented below.
| Compound | Target | IC50 (µM) | Relative Potency | Reference |
| This compound | SETD7 | 1.0 ± 0.1 | 1x | [1] |
| (R)-PFI-2 hydrochloride | SETD7 | 0.0020 ± 0.002 | ~500x more potent | [1] |
Independent Validation: Computational Analysis
A study by Niu et al. (2017) provides independent theoretical validation of the differential activity between the (R) and (S) enantiomers of PFI-2.[2] Through molecular dynamics simulations, this study elucidated the molecular basis for the observed 500-fold difference in inhibitory potency.[2]
The key findings from this computational analysis include:
-
(R)-PFI-2 establishes more stable and extensive interactions with the SETD7 active site.[2]
-
The (S)-enantiomer exhibits a less favorable binding conformation, leading to weaker interactions with key residues in the SETD7 binding pocket.[2]
-
The calculated binding free energy for (R)-PFI-2 is significantly lower than that for (S)-PFI-2, indicating a more stable complex and, consequently, higher inhibitory activity.[2]
This computational work provides a robust, albeit theoretical, validation of the initial experimental findings and explains the stereospecific inhibition of SETD7 by PFI-2.
Experimental Protocols
The following is a summary of the key experimental protocol for determining the in vitro inhibitory activity of this compound against SETD7, as described in the original characterization study.
SETD7 In Vitro Enzymatic Assay (Scintillation Proximity Assay)
This assay quantifies the methyltransferase activity of SETD7 by measuring the incorporation of a tritium-labeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a histone H3-derived peptide substrate.
Materials:
-
Recombinant human SETD7 enzyme
-
Histone H3 (1-25) peptide substrate
-
[³H]-SAM (cofactor)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT)
-
Scintillation cocktail and plates
Procedure:
-
A solution of the test compound, this compound, is serially diluted to various concentrations.
-
The SETD7 enzyme, peptide substrate, and assay buffer are combined in the wells of a microplate.
-
The diluted test compound is added to the enzyme-substrate mixture and incubated for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
The reaction is quenched by the addition of a stop solution (e.g., 0.5% trifluoroacetic acid).
-
The amount of radiolabeled peptide is determined using a scintillation counter.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Visualizations
SETD7-Hippo Signaling Pathway
The active enantiomer, (R)-PFI-2, has been shown to modulate the Hippo signaling pathway by inhibiting SETD7, which in turn affects the localization and activity of the transcriptional coactivator Yes-associated protein (YAP).[1] (S)-PFI-2, as the inactive control, would not be expected to significantly perturb this pathway.
Caption: SETD7's role in the Hippo pathway and the inert nature of (S)-PFI-2.
Experimental Workflow for Enantiomer Comparison
The following diagram illustrates a typical experimental workflow to compare the inhibitory activity of (S)-PFI-2 and (R)-PFI-2.
Caption: Workflow for comparing the inhibitory potency of PFI-2 enantiomers.
References
Assessing the Cross-Reactivity of (S)-PFI-2 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides a comprehensive comparison of (S)-PFI-2 hydrochloride, a widely used negative control for the potent SETD7 inhibitor (R)-PFI-2, with other alternative SETD7 inhibitors. The following sections detail the cross-reactivity profiles, supported by experimental data, to aid in the selection of appropriate tools for epigenetic research.
This compound is the inactive enantiomer of (R)-PFI-2, a highly potent and selective inhibitor of the lysine methyltransferase SETD7. Due to its significantly reduced activity against SETD7, (S)-PFI-2 serves as an ideal negative control in cellular and biochemical assays to distinguish on-target effects of (R)-PFI-2 from off-target or compound-specific effects.[1][2][3]
Performance Comparison of SETD7 Inhibitors
The inhibitory activity and selectivity of this compound are best understood in the context of its active enantiomer and other available SETD7 inhibitors. The following table summarizes the key quantitative data for these compounds.
| Compound | Target | IC50 (µM) | Selectivity Notes |
| This compound | SETD7 | ~1.0 [1][3] | Negative control for (R)-PFI-2; approximately 500-fold less potent than (R)-PFI-2. [1] |
| (R)-PFI-2 | SETD7 | ~0.002 | Highly selective (>1000-fold) against a panel of 18 other methyltransferases and inactive against 134 other kinases and enzymes.[4][5] |
| Cyproheptadine | SETD7 | ~1.0 | Also a histamine H1 and serotonin 5-HT2A receptor antagonist. Shown to be selective for SETD7 over SETD8, G9a, SUV39H1, and DOT1L.[6] |
| DC-S239 | SETD7 | ~4.6 | Selective for SETD7. Further details on broad cross-reactivity are limited. |
Cross-Reactivity Profiles
A critical aspect of a chemical probe's utility is its selectivity. While this compound is characterized by its lack of potency against SETD7, its broader cross-reactivity profile is inferred from the extensive testing of its active counterpart, (R)-PFI-2.
This compound: As the inactive enantiomer, a detailed cross-reactivity panel for (S)-PFI-2 is not extensively published. Its primary value lies in its structural similarity to (R)-PFI-2, allowing it to serve as a stringent control for non-SETD7-mediated effects of the active compound. The high selectivity of (R)-PFI-2 suggests that (S)-PFI-2 is also unlikely to have significant off-target activities at concentrations where it is used as a negative control.
(R)-PFI-2: The active enantiomer has been profiled against a wide array of targets. It exhibits greater than 1000-fold selectivity for SETD7 over 18 other human protein methyltransferases, including DNMT1.[4][5] Furthermore, it showed no significant activity when tested against a panel of 134 other ion channels, GPCRs, and enzymes.[4] This high degree of selectivity underscores its utility as a specific probe for SETD7 function.
Cyproheptadine: This compound, while an effective SETD7 inhibitor, is also a known antagonist of histamine H1 and serotonin 5-HT2A receptors.[6] This polypharmacology must be considered when interpreting experimental results. It has been shown to be selective for SETD7 over several other methyltransferases, including SETD8, G9a, SUV39H1, and DOT1L.[6]
DC-S239: This compound has been identified as a selective inhibitor of SETD7. However, comprehensive data on its cross-reactivity against a broad panel of kinases and other methyltransferases is not as readily available as for the PFI-2 series.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. The following are detailed protocols for key experiments cited in the assessment of this compound and its alternatives.
Radioactive Methyltransferase Assay
This assay is a common method to determine the enzymatic activity of methyltransferases and the potency of their inhibitors.
Principle: The assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate (e.g., a histone peptide).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the SETD7 enzyme, the peptide substrate (e.g., Histone H3 peptide), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Detection: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive alternative for measuring enzyme activity.
Principle: The assay relies on the proximity of donor and acceptor beads. When an antibody specific to the methylated substrate brings the beads close, a luminescent signal is generated.
Protocol:
-
Reaction Setup: In a microplate, combine the SETD7 enzyme, biotinylated histone peptide substrate, unlabeled SAM, and the test inhibitor.
-
Enzymatic Reaction: Incubate the plate to allow the methylation reaction to proceed.
-
Detection: Add streptavidin-coated donor beads and anti-methylated substrate antibody-conjugated acceptor beads.
-
Signal Measurement: Incubate in the dark and then read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: A decrease in signal indicates inhibition of the methyltransferase. Calculate IC50 values as described for the radioactive assay.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: SETD7 methylates various nuclear proteins to regulate gene expression.
Caption: Workflow for identifying and characterizing SETD7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Quantifying the Efficacy of (S)-PFI-2 Hydrochloride
This guide provides a quantitative comparison of (S)-PFI-2 hydrochloride and its active enantiomer, (R)-PFI-2, as inhibitors of the lysine methyltransferase SETD7. Detailed experimental protocols and supporting data are presented to offer researchers and drug development professionals a comprehensive understanding of their relative efficacy.
Introduction to this compound and SETD7
This compound is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of SETD7.[1] SETD7 is a protein lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone and non-histone proteins, including p53, YAP, and TAF10.[2][3] Due to its involvement in pathways like Hippo signaling, cell cycle regulation, and DNA damage response, SETD7 has emerged as a significant target in drug discovery.[3][4] this compound serves as an essential negative control in experiments to ensure that the observed effects are due to the specific inhibition of SETD7 by (R)-PFI-2.[1]
Quantitative Comparison of Inhibitor Potency
The efficacy of this compound is significantly lower than its (R)-enantiomer. The following tables summarize the key quantitative metrics for both compounds against SETD7.
Table 1: In Vitro Potency against SETD7
| Compound | IC50 | Ki (app) | Fold Difference vs. (S)-PFI-2 |
| This compound | 1.0 µM | Not Reported | 1x |
| (R)-PFI-2 | 2.0 nM | 0.33 nM | ~500x |
Experimental Methodologies
The quantitative data presented above are derived from specific biochemical and cellular assays. The detailed protocols for these key experiments are outlined below.
This assay quantitatively measures the enzymatic activity of SETD7 by monitoring the transfer of a tritium-labeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a peptide substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human SETD7 (e.g., 2 nM), a biotinylated peptide substrate corresponding to histone H3 residues 1-25 (e.g., 2 µM), and [³H]-SAM in an appropriate assay buffer.
-
Inhibitor Addition: Varying concentrations of the test compounds ((S)-PFI-2 or (R)-PFI-2) are added to the reaction mixture. A control with no inhibitor is also included.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads, bringing the incorporated tritium label in close proximity, which results in the emission of light that is detected by a scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the enzymatic activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay assesses the cellular activity of SETD7 inhibitors by observing changes in the subcellular localization of the transcriptional coactivator Yes-associated protein (YAP), a downstream target of the Hippo signaling pathway regulated by SETD7.[3]
Protocol:
-
Cell Culture and Treatment: MCF7 cells are cultured to confluence to activate the Hippo pathway, which typically results in the cytoplasmic sequestration of YAP. The cells are then treated with different concentrations of (S)-PFI-2 or (R)-PFI-2 for a defined period (e.g., 30 minutes).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against YAP, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye such as DAPI.
-
Imaging: The cells are visualized using a fluorescence microscope.
-
Quantitative Analysis: The nuclear-to-cytoplasmic fluorescence intensity ratio of YAP is quantified for a significant number of cells in each treatment group. An increase in this ratio indicates a shift of YAP to the nucleus, which is the expected outcome of SETD7 inhibition in this context.[7]
Visualizing Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams represent the relevant signaling pathway and a typical experimental workflow.
Caption: SETD7's role in the Hippo signaling pathway and its inhibition by (R)-PFI-2.
Caption: Workflow for a Scintillation Proximity Assay to measure SETD7 inhibition.
References
- 1. glpbio.cn [glpbio.cn]
- 2. caymanchem.com [caymanchem.com]
- 3. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of SETD7 Inhibitors: (S)-PFI-2 Hydrochloride and Alternatives
For researchers in drug development and the broader scientific community, understanding the in vivo performance of chemical probes is paramount. This guide provides a detailed comparison of the in vivo efficacy of (S)-PFI-2 hydrochloride, its active enantiomer (R)-PFI-2, and another notable SETD7 inhibitor, Cyproheptadine. This objective analysis is supported by experimental data to aid in the selection of appropriate compounds for preclinical research.
Introduction to this compound and Its Role as a Negative Control
This compound is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7.[1][2] With an in vitro IC50 value of 1.0 μM, (S)-PFI-2 is approximately 500-fold less active than (R)-PFI-2 (IC50 of 2.0 nM).[3] Consequently, this compound is predominantly utilized in research as a negative control to demonstrate that the observed biological effects of (R)-PFI-2 are due to specific inhibition of SETD7 and not off-target or non-specific interactions.[4][5] Due to its designed inactivity, there is a lack of in vivo efficacy studies for this compound. Therefore, this guide will focus on comparing the established in vivo efficacy of its active counterpart, (R)-PFI-2, with another SETD7 inhibitor, Cyproheptadine.
Comparative In Vivo Efficacy of (R)-PFI-2 and Cyproheptadine
The following tables summarize the in vivo efficacy of (R)-PFI-2 and Cyproheptadine in various disease models.
Table 1: In Vivo Efficacy of (R)-PFI-2
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| (R)-PFI-2 | Renal Fibrosis | Mice | 200 µM, intraperitoneal injection, twice a week | Attenuated the progression of renal fibrosis, preserved renal function, and reduced inflammatory cell infiltration. | [2] |
| (R)-PFI-2 | Diabetes-induced impaired angiogenesis | Diabetic Mice | Not specified | Rescued impaired angiogenic properties. | [6] |
Table 2: In Vivo Efficacy of Cyproheptadine
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Cyproheptadine | Breast Cancer | MCF-7 xenografts in nude mice | 20 mg/kg, single or continuous intraperitoneal administration for 8 days | Significantly inhibited tumor growth. | [1] |
| Cyproheptadine | Lung Metastasis | Syngeneic lung cancer murine model | Not specified | Decreased the number of metastatic nodules on the surface of the lungs. | [7][8] |
Detailed Experimental Protocols
In Vivo Renal Fibrosis Model with (R)-PFI-2
-
Animal Model: Folic acid-induced nephropathy model in mice.
-
Compound Administration: Mice were treated with PFI-2 hydrochloride (presumably the active (R)-enantiomer) at a dose of 200 µM, administered via intraperitoneal injection twice a week.[2]
-
Efficacy Assessment: The progression of renal fibrosis was evaluated by assessing the accumulation of extracellular matrix, activation of fibroblasts, and infiltration of inflammatory cells.[2] Renal function was also monitored.[2]
In Vivo Breast Cancer Xenograft Model with Cyproheptadine
-
Animal Model: Female nude mice with subcutaneously implanted MCF-7 human breast cancer cells.
-
Compound Administration: Cyproheptadine was administered at a dose of 20 mg/kg through either single or continuous intraperitoneal injections over a period of 8 days.[1]
-
Efficacy Assessment: Tumor growth was monitored and measured to determine the inhibitory effect of the treatment.[1]
In Vivo Lung Metastasis Model with Cyproheptadine
-
Animal Model: A syngeneic murine model of lung cancer was established by subcutaneous injection of LLC1 cells.[8]
-
Compound Administration: Details of the dosing regimen for Cyproheptadine in this model are not fully specified in the provided search results.
-
Efficacy Assessment: The primary endpoint was the quantification of metastatic nodules on the lung surface to assess the impact of Cyproheptadine on cancer metastasis.[8]
Signaling Pathways and Mechanisms of Action
(R)-PFI-2 and the Hippo-YAP Pathway
In vivo and in vitro studies have demonstrated that the effects of (R)-PFI-2 are linked to the Hippo signaling pathway.[1][7] SETD7-mediated methylation of Yes-associated protein (YAP), a key transcriptional coactivator in the Hippo pathway, is a critical regulatory step. Inhibition of SETD7 by (R)-PFI-2 leads to changes in YAP localization and activity, which in turn modulates the expression of YAP target genes involved in cell proliferation and survival.[4]
Cyproheptadine and Its Impact on Cancer Signaling
The anti-tumor effects of Cyproheptadine are associated with its influence on multiple signaling pathways. In the context of urothelial carcinoma, Cyproheptadine has been shown to target GSK3β, leading to the suppression of the mTOR and β-catenin signaling pathways.[9] In a lung cancer model, treatment with Cyproheptadine resulted in the attenuation of apoptotic and metastatic pathways, including the Akt/mTOR and MMPs pathways.[7][10]
Experimental Workflow for In Vivo Studies
The general workflow for assessing the in vivo efficacy of SETD7 inhibitors involves several key stages, from animal model selection to data analysis.
Conclusion
References
- 1. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of SETD7 by PFI-2 attenuates renal fibrosis following folic acid and obstruction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-PFI-2 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyproheptadine enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyproheptadine Enhances the I K of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of (S)-PFI-2 Hydrochloride: A Guide for Laboratory Professionals
(S)-PFI-2 hydrochloride is a chemical compound intended for laboratory research use only. [1][2] As a novel small molecule inhibitor, and the negative control for its active enantiomer (R)-PFI-2 hydrochloride, it is crucial to handle and dispose of it with the assumption that it is potentially hazardous, especially in the absence of a specific Safety Data Sheet (SDS).[3][4] Adherence to institutional and local regulations, in consultation with your Environmental Health and Safety (EHS) department, is paramount.[3]
Key Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] All handling and disposal activities should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]
Quantitative Data Summary
While a comprehensive toxicological profile for this compound is not publicly available, the following table summarizes its known physical and chemical properties to inform safe handling and disposal.
| Property | Value | Source |
| Molecular Weight | 535.98 g/mol | [1][2] |
| Formula | C₂₃H₂₅F₄N₃O₃S·HCl | [1][2] |
| Appearance | Solid | [4] |
| Solubility in DMSO | Soluble to 100 mM | [1][2] |
| Solubility in Ethanol | Soluble to 20 mM | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| CAS Number | 1627607-88-8 | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation and containment. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Disposal
Objective: To safely collect and store this compound waste for subsequent removal by a licensed hazardous waste disposal service.
Materials:
-
Waste this compound (solid)
-
Solutions containing this compound
-
Contaminated lab materials (e.g., pipette tips, gloves, weigh paper, tubes)
-
Designated hazardous solid waste container (clearly labeled)
-
Designated hazardous liquid waste container (compatible with the solvent, e.g., glass or high-density polyethylene for organic solvents)[3]
-
Appropriate solvent for rinsing (e.g., ethanol or DMSO)
-
Personal Protective Equipment (PPE)
Procedure:
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect all solutions containing this compound, including unused stock solutions and working solutions, in a designated, leak-proof hazardous liquid waste container.[3][4]
-
The container must be compatible with the solvent used (e.g., DMSO, ethanol).
-
Segregate waste streams based on the solvent. For instance, halogenated and non-halogenated solvent waste should be kept separate.[4]
-
Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration.[4]
-
-
Decontamination of Empty Containers:
-
Empty containers that originally held this compound should be triple-rinsed with a suitable solvent.[4][6]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may also need to be collected depending on institutional policies.
-
After thorough rinsing, deface or remove the original product label.
-
Dispose of the decontaminated container in accordance with your institution's guidelines for empty chemical containers.[5]
-
-
On-Site Storage and Disposal:
-
Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3]
-
Ensure containers are kept tightly closed except when adding waste and are within a secondary containment system to prevent spills.[3]
-
Arrange for a chemical waste pickup from your institution's EHS department or a licensed hazardous waste disposal company.[3][5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (S)-PFI-2 hydrochloride
Essential Safety and Handling Guide for (S)-PFI-2 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate preparation of stock solutions and for understanding the compound's basic properties.
| Property | Value | Source |
| Molecular Weight | 535.98 g/mol | [1] |
| Formula | C₂₃H₂₅F₄N₃O₃S·HCl | [1][2] |
| Purity | ≥97% (HPLC) | [1] |
| CAS Number | 1627607-88-8 | [1][2] |
| Solubility in DMSO | 53.6 mg/mL (100 mM) | [1] |
| Solubility in Ethanol | 10.72 mg/mL (20 mM) | [1] |
| Storage Temperature | -20°C | [1][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step procedures cover the lifecycle of the compound within the laboratory, from receipt to disposal.
Receiving and Inspection
Upon receiving a shipment of this compound, it is important to visually inspect the package for any signs of damage or leakage.[4] The receiving area should be well-ventilated. Personnel responsible for unpacking must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. The container should be carefully opened in a designated area, preferably within a chemical fume hood if there is any suspicion of airborne particles.
Storage
This compound should be stored at -20°C in a tightly sealed container.[1][3] The storage location should be a designated, well-ventilated, and secure area away from incompatible materials. It is advisable to store the compound in its original packaging to retain important information such as batch number and purity. For long-term storage of stock solutions, it is recommended to store them at -80°C to maintain stability.[3] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.[3]
Preparation of Stock Solutions
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.[5][6] The necessary PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves, must be worn.
To prepare a stock solution (e.g., 10 mM in DMSO):
-
Ensure all necessary equipment (e.g., balance, weigh paper, spatula, volumetric flask, solvent) is clean and readily available inside the fume hood.
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of solvent (e.g., DMSO) to the powder.
-
Mix thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[3]
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
Use in Experiments
When using solutions of this compound, continue to wear the standard PPE. Handle all solutions with care to avoid splashes and aerosols. All work should be performed in a designated area, and any equipment that comes into contact with the compound should be decontaminated after use.
Spill Management
In the event of a spill, the area should be evacuated and ventilated.[5] For small spills of the solid, carefully sweep it up with an appropriate tool and place it in a sealed container for disposal. For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[5] The spill area should then be decontaminated. A safety shower and eyewash station should be readily accessible.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its solid form or as a solution:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Nitrile gloves. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: When handling the solid compound outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[5] Collect all waste in clearly labeled, sealed containers.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PFI-2 hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. ashp.org [ashp.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
